Fluvastatin sodium salt hydrate
Description
Contextualization within HMG-CoA Reductase Inhibitor Research
HMG-CoA reductase is a critical enzyme in the synthesis of cholesterol. patsnap.com Statins, as a class of drugs, competitively inhibit this enzyme, leading to reduced cholesterol production in the liver. patsnap.comyoutube.com This inhibition prompts an increase in low-density lipoprotein (LDL) receptors on liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream. patsnap.comyoutube.com Fluvastatin (B1673502) operates through this well-established mechanism, acting primarily in the liver to lower plasma cholesterol levels. drugbank.compatsnap.com
Scope and Significance of Fluvastatin Sodium Salt Hydrate (B1144303) Investigations
Scientific investigations into fluvastatin sodium salt hydrate have been multifaceted. A primary focus has been on its solid-state properties, as variations in water content and crystalline form can impact its characteristics. conicet.gov.arnih.gov Studies have employed a range of analytical techniques to characterize different hydrated and solvated forms of the compound. conicet.gov.arnih.gov Furthermore, research has extended to its metabolic pathways, interactions with other compounds, and its effects in both laboratory (in vitro) and living organism (in vivo) models. fda.govnih.govcaymanchem.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H27FNNaO5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1 |
InChI Key |
KKEMYLLTGGQWCE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origin of Product |
United States |
Structural and Solid State Characterization Studies
X-ray Powder Diffractometry (XRPD) for Crystalline Structure Elucidation
X-ray Powder Diffractometry (XRPD) is a cornerstone technique for the identification and characterization of crystalline materials. nih.gov It provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays interacting with the crystal lattice. nih.govamericanpharmaceuticalreview.com
Different polymorphic forms of fluvastatin (B1673502) sodium exhibit distinct XRPD patterns. For example, Form C is characterized by specific peaks at d-values of 23.8 (vs), 11.8 (w), and 7.8 (vs), among others. google.com The table below presents characteristic XRPD peaks for some of the identified forms.
| Form | Characteristic XRPD Peaks (d-values in Å) |
| Form C | 23.8 (vs), 11.8 (w), 7.8 (vs), 7.6 (vw), 7.4 (vw), 6.4 (vw), 6.1 (vw), 5.90 (w), 5.00 (vw), 4.88 (w), 4.73 (m), 4.56 (w), 4.40 (vw), 4.12 (vw), 4.03 (vw), 3.96 (vw), 3.50 (vw), 3.36 (vw), 2.93 (vw) google.com |
Intensity abbreviations: (vs) = very strong, (w) = weak, (vw) = very weak, (m) = medium
XRPD is also invaluable for studying phase transitions between different polymorphic forms as a function of temperature and humidity. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (Liquid and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of fluvastatin sodium in both solution and the solid state. conicet.gov.ardiva-portal.org Liquid-state NMR, typically in a solvent like DMSO, provides detailed information about the chemical environment of individual atoms within the molecule. conicet.gov.ar
Solid-state NMR (ssNMR) is particularly useful for characterizing the solid forms of fluvastatin sodium salt hydrate (B1144303). conicet.gov.ar High-resolution 13C ssNMR experiments, such as ramp CP/MAS, can differentiate between various crystalline forms by revealing differences in the local environment of the carbon atoms. conicet.gov.ar 19F NMR spectroscopy has also been utilized to study the dissolution and mobility of fluvastatin, taking advantage of the fluorine atom present in its structure. nih.gov
The following table details the 13C chemical shifts for fluvastatin sodium in DMSO, as reported in the literature. conicet.gov.ar
| Carbon Atom | Chemical Shift (ppm) |
| 1 | 178.6 |
| 2 | 43.1 |
| 3 | 68.8 |
| 4 | 43.5 |
| 5 | 68.8 |
| 6 | 132.8 |
| 7 | 132.1 |
| 8 | 118.8 |
| 9 | 121.2 |
| 10 | 119.8 |
| 11 | 127.3 |
| 12 | 110.1 |
| 13 | 128.5 |
| 14 | 136.2 |
| 15 | 113.8 |
| 16 | 131.2 |
| 17 | 114.9 |
| 18 | 162.1 |
| 19 | 114.9 |
| 20 | 131.2 |
| 21 | 48.6 |
| 22 | 21.6 |
Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a non-destructive technique used to analyze powdered samples. wikipedia.org It measures the diffusely reflected infrared radiation from the sample, providing information about its chemical and structural characteristics. researchgate.net DRIFT spectroscopy is particularly useful for studying the surface of materials and can be used to differentiate between polymorphic forms of fluvastatin sodium. researchgate.netscilit.com
The infrared spectra of different fluvastatin sodium polymorphs show characteristic absorption bands. For instance, the JF and JF3 forms are distinguished by their unique infrared absorption peaks. google.com
The table below lists some of the characteristic infrared absorption bands for these forms.
| Form | Characteristic Infrared Absorption Bands (cm⁻¹) |
| JF | 3399, 1577, 1500, 1217, 1154, 1106, 839, 741, 564 google.com |
| JF3 | 3411, 1561, 1500, 1457, 1403, 1220, 1104, 837, 742, 565 google.com |
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in understanding the physical and chemical properties of pharmaceutical solids. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the thermal transitions, water content, and decomposition profile of fluvastatin sodium salt hydrate.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC analysis of different forms of this compound reveals distinct thermal behaviors. conicet.gov.ar
Studies have identified at least two hydrated forms, designated as Form I and Form II. nih.govtandfonline.com DSC curves for these forms typically show two main endothermic events. conicet.gov.ar The first event, occurring at a lower temperature, is associated with dehydration, while the second, at a higher temperature, corresponds to the melting of the anhydrous form. conicet.gov.ar
For instance, one study reported that commercial raw material and a form crystallized from acetonitrile (B52724) (Fluvastatin-ACN), identified as "form I" hydrate, exhibited similar DSC profiles. conicet.gov.arnih.gov In contrast, the USP reference standard, identified as "form II" hydrate, showed an endotherm at a different temperature, around 107.21°C, followed by another at 149.34°C. conicet.gov.ar Another sample, an ethanol (B145695) solvate, presented a mixture of phases. nih.govtandfonline.com The endothermic event close to 145°C was observed to be common across the four different samples studied. conicet.gov.ar
The following table summarizes the key endothermic events observed in different this compound samples:
| Sample | First Endotherm (°C) | Second Endotherm (°C) |
| Fluvastatin-RM (Form I) | Not explicitly stated, but profile similar to Fluvastatin-ACN | ~145 |
| Fluvastatin-ACN (Form I) | Not explicitly stated, but profile similar to Fluvastatin-RM | ~145 |
| Fluvastatin-USP (Form II) | ~107.21 | 149.34 |
| Fluvastatin-EOH | Not explicitly stated | ~145 |
Data compiled from a study by de la Cruz et al. (2013).
These variations in thermal transitions highlight the existence of different hydrated forms of fluvastatin sodium, each with a unique solid-state structure.
Thermogravimetric Analysis (TGA) for Water Content and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the water content and assessing the thermal stability of hydrated pharmaceutical compounds.
For this compound, TGA is instrumental in quantifying the amount of water present in the crystal lattice. researchgate.net Studies have shown that different crystalline forms of fluvastatin sodium can have varying water content. For example, the form designated as "form I" was identified as a monohydrate with a water content of approximately 4%. nih.govtandfonline.com The United States Pharmacopeia (USP) monograph for fluvastatin sodium indicates that the water content should not exceed 4%. conicet.gov.ar However, a study found that the Fluvastatin-USP reference standard had a water content of 9.2%, while the commercial raw material (Fluvastatin-RM) contained 4.1% water. conicet.gov.ar
The TGA curve for a hydrated sample typically shows an initial weight loss corresponding to the loss of water molecules upon heating. This is followed by a plateau until the temperature reaches the point of decomposition of the drug substance itself. The temperature at which decomposition begins is an indicator of the thermal stability of the compound.
Microscopic and Morphological Investigations
The morphology and particle characteristics of a drug substance can significantly influence its processing behavior and biopharmaceutical properties. Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of drug particles.
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of solid materials, revealing details about particle shape, size, and texture. SEM studies on different forms of this compound have shown distinct morphological differences. conicet.gov.ar
For example, particles of Fluvastatin-ACN (form I) were observed to have acicular (needle-like) habits with a well-defined geometry, which is indicative of good crystallinity. conicet.gov.ar In contrast, the commercial raw material (Fluvastatin-RM), also identified as form I, presented a different morphology with less well-defined particle geometry and a smaller particle size compared to Fluvastatin-ACN. conicet.gov.ar
The Fluvastatin-USP (form II) and Fluvastatin-EOH (ethanol solvate) samples exhibited larger particles with irregular shapes, suggesting a higher degree of disorder. conicet.gov.ar The Fluvastatin-EOH sample, in particular, showed a morphology typical of samples with a high level of disorder. conicet.gov.ar
These morphological variations observed by SEM correlate with the findings from other solid-state characterization techniques and highlight the impact of the crystallization solvent and conditions on the final particle characteristics of this compound.
Impact of Solid-State Properties on Physicochemical Behavior
The solid-state properties of a drug, such as its crystalline form and particle morphology, can have a profound effect on its physicochemical behavior, most notably its dissolution rate.
Intrinsic Dissolution Rate (IDR) Studies of Different Forms
The intrinsic dissolution rate (IDR) is a fundamental property of a drug substance that measures the rate of dissolution of a pure drug from a constant surface area. nih.gov It is a critical parameter in preformulation studies as it can help to understand the relationship between the crystalline form and the dissolution rate. conicet.gov.ar
Studies have been conducted to evaluate the IDR of different forms of this compound. nih.govtandfonline.com Given that different solid forms can exhibit different dissolution rates, understanding the IDR is crucial for predicting in vivo performance. nih.gov While specific IDR values for different forms of this compound are not detailed in the provided search results, the literature emphasizes the importance of performing such studies to characterize the influence of the crystalline form on the rate and extent of dissolution. nih.govtandfonline.com The differences in crystal packing and intermolecular interactions between polymorphs and hydrates can lead to variations in their dissolution profiles.
Influence of Crystallinity on Performance Characteristics
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate performance. For this compound, its crystalline state—whether it exists as a specific polymorph, an amorphous solid, or a solvate—profoundly influences key performance characteristics such as solubility and dissolution rate. umw.edu.pl Understanding the relationship between the crystal structure and these properties is essential for ensuring consistent and effective drug product performance. umw.edu.plresearchgate.net
Different solid forms of a drug can exhibit varied physical and chemical properties, which in turn affects their stability during storage and their bioavailability. umw.edu.pl Research into fluvastatin sodium has identified several solid-state forms, including distinct crystalline hydrates and amorphous phases, each with unique performance profiles. nih.gov
A significant study on the solid-state properties of fluvastatin sodium salt identified and characterized different forms obtained through crystallization from various solvents. nih.gov The commercial raw material and a form crystallized from acetonitrile (Fluvastatin-ACN) were identified as a monohydrate, designated "Form I". nih.gov In contrast, the United States Pharmacopeia (USP) reference standard was identified as a different hydrate, "Form II". nih.gov An ethanol solvate was also produced, which appeared as a mixture of phases. nih.gov
The morphology of these crystalline forms, observed via scanning electron microscopy (SEM), revealed distinct differences. Fluvastatin-ACN particles showed well-defined, needle-like (acicular) habits, indicative of good crystallinity. conicet.gov.ar The commercial raw material (Fluvastatin-RM), while having the same crystalline structure (Form I), presented with a less defined particle geometry. conicet.gov.ar
The primary performance characteristics influenced by these variations in crystallinity are solubility and dissolution rate.
Solubility:
The solubility of a drug is a crucial factor, particularly for compounds like statins which are often poorly soluble. umw.edu.pl The specific crystalline form of this compound dictates its solubility in different media. The crystalline solid form has limited solubility in aqueous solutions, which is a key consideration for its performance. caymanchem.comwindows.netcaymanchem.com Studies have shown that modifying the solid state to create an amorphous form can dramatically increase solubility. For instance, the preparation of an amorphous solid dispersion of fluvastatin sodium amplified its aqueous saturation solubility by approximately 20-fold compared to the crystalline form. researchgate.net
Table 1: Solubility of Crystalline this compound in Various Solvents This table is interactive. You can sort and filter the data.
| Solvent | Approximate Solubility (mg/mL) | Source |
|---|---|---|
| Dimethylformamide (DMF) | ~10 | caymanchem.comwindows.netcaymanchem.com |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 | caymanchem.comwindows.netcaymanchem.com |
| Ethanol | ~0.5 | caymanchem.comwindows.netcaymanchem.com |
Dissolution Rate:
The rate at which a solid drug dissolves is another critical performance attribute directly linked to its crystalline nature. conicet.gov.ar The intrinsic dissolution rate (IDR) is often used to characterize and compare the dissolution behavior of different solid forms. researchgate.netconicet.gov.ar Studies on fluvastatin sodium hydrates have utilized IDR to understand the relationship between the crystalline form and the rate of dissolution. nih.gov It is a general principle that amorphous forms of drugs dissolve faster than their crystalline counterparts due to their higher energy state and lack of a crystal lattice barrier. umw.edu.pl This has been demonstrated with fluvastatin, where dispersions in hydrophilic carriers significantly improved the dissolution rate, an effect attributed to increased wettability, better dispersibility, and a reduction in the drug's crystallinity. researchgate.net
Table 2: Identified Crystalline Forms of this compound This table is interactive. You can sort and filter the data.
| Designation | Source Material | Identified As | Water Content | Source |
|---|---|---|---|---|
| Form I | Commercial Raw Material | Monohydrate | 4.1% | nih.govconicet.gov.ar |
| Form I | Crystallized from Acetonitrile | Monohydrate | 4.0% | nih.govconicet.gov.ar |
| Form II | USP Reference Standard | Hydrate | 9.2% | nih.govconicet.gov.ar |
Table 3: Effect of Amorphization on Aqueous Solubility of Fluvastatin Sodium This table is interactive. You can sort and filter the data.
| Form | Method | Aqueous Saturation Solubility (µg/mL) | Fold Increase | Source |
|---|---|---|---|---|
| Crystalline | N/A | 8.7 ± 1.12 | N/A | researchgate.net |
Chemical Synthesis Pathways of Fluvastatin Sodium
The manufacturing of fluvastatin has been refined to improve efficiency and reduce costs by optimizing reaction steps and minimizing the isolation of intermediates. acs.org
A key step in the synthesis of fluvastatin is an aldol-like condensation reaction. acs.org An improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate. acs.org This reaction forms the initial carbon-carbon bond that establishes the backbone of the heptenoic acid side chain. Another approach utilizes an enantioselective aldol (B89426) reaction between an aldehyde precursor and diketene, mediated by a chiral Schiff base and titanium isopropoxide, to produce a β-hydroxy ketone. thieme-connect.comacs.org This method is pivotal in setting the stereochemistry early in the synthetic sequence. thieme-connect.com
Following the aldol condensation, a low-temperature reduction of the resulting keto group is performed to generate the desired 1,3-diol system. acs.orgacs.org In some processes, this reduction is carried out without the isolation of the intermediate keto-ester. acs.org Stereoselective reduction is critical to obtain the correct syn or anti diastereomer. For instance, the use of sodium borohydride (B1222165) in conjunction with diethylmethoxyborane (B30974) leads to the formation of the syn-diol with high diastereoselectivity (syn/anti = 99:1). thieme-connect.com Conversely, employing tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can selectively produce the anti-diol (syn/anti = 9:91). thieme-connect.com These low-temperature reductions are crucial for controlling the stereochemical outcome of the final product.
The synthesis of fluvastatin relies on the preparation of key precursors and the transformation of intermediates. A primary precursor is the indole (B1671886) core, specifically 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole. acs.org This can be further functionalized to the aldehyde, E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, which serves as a crucial building block for the side chain attachment. acs.orgacs.org
An important intermediate in the synthesis is the β-hydroxy ketone formed from the aldol condensation. acs.org This intermediate is then subjected to diastereoselective reduction to yield the 1,3-diol. acs.org The resulting ester, such as 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester, is a direct precursor to fluvastatin. acs.org The final step in the synthesis is the hydrolysis of the ester group, typically the tert-butyl ester, to yield the free carboxylic acid, which is then converted to the sodium salt. nih.gov An improved process allows for the direct conversion of the ester to the sodium salt without isolating the intermediate keto-hydroxy ester, thereby streamlining the manufacturing process. acs.org
| Precursor/Intermediate | Role in Synthesis |
| 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole | Core indole structure |
| E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | Aldehyde for side chain attachment |
| tert-butyl acetoacetate | Dianion source for condensation |
| β-hydroxy ketone | Intermediate for stereoselective reduction |
| 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester | Direct ester precursor to fluvastatin |
Stereoselective Synthesis and Enantiomeric Considerations
Fluvastatin is a chiral compound and is marketed as a racemic mixture. nih.gov The stereochemistry of the two hydroxyl groups on the side chain is critical for its activity.
Fluvastatin is a racemate composed of equimolar amounts of the (3R,5S)-fluvastatin and (3S,5R)-fluvastatin enantiomers. nih.gov The (3R,5S) enantiomer is noted to be significantly more active than the (3S,5R) form. clinpgx.orgresearchgate.net The synthesis can be designed to produce specific stereoisomers. A stereodivergent approach can be employed starting from a β-hydroxy ketone precursor. acs.org A syn-reduction using reagents like diethylmethoxyborane and sodium borohydride yields the biologically potent syn-isomers, (3R,5S) and (3S,5R). acs.org An anti-reduction can also be performed to obtain the other set of diastereomers. acs.org The enantioselectivity of the initial aldol reaction, often guided by a chiral ligand, determines which enantiomer of the β-hydroxy ketone is formed, which in turn dictates the absolute configuration of the final diol product. acs.org
Ensuring the enantiomeric purity of fluvastatin is a critical aspect of its production and analysis. Recrystallization of the 1,3-diol intermediate can significantly upgrade the enantiomeric excess, with reports of achieving >99.9% ee for the syn-isomers. acs.org
Several analytical techniques are employed for the resolution and purity determination of fluvastatin enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a Chiralcel OD-H column, is a common method for separating the (+)-3R,5S and (-)-3S,5R isomers. nih.govebi.ac.uk Capillary Electrophoresis (CE) has also been developed as an effective method for determining the enantiomeric purity. researchgate.netnih.gov This technique can separate the enantiomers using a running buffer containing a chiral selector, such as (2-hydroxypropyl)-β-cyclodextrin. researchgate.netnih.gov The limit of detection for both enantiomers using CE has been reported as 1.5 µg/mL, with a limit of quantification of 2.5 µg/mL. researchgate.netnih.gov
| Analytical Method | Key Features for Enantiomeric Resolution |
| Chiral HPLC | Utilizes a chiral stationary phase (e.g., Chiralcel OD-H) to separate enantiomers. nih.govebi.ac.uk |
| Capillary Electrophoresis (CE) | Employs a chiral selector (e.g., (2-hydroxypropyl)-β-cyclodextrin) in the running buffer. researchgate.netnih.gov |
Advanced Synthetic Methodologies and Process Optimization
The industrial synthesis of this compound has evolved significantly, with a strong focus on improving efficiency, increasing yields, and incorporating environmentally benign practices. Research in this area has led to the development of advanced synthetic methodologies and rigorous process optimization.
A patent for a large-scale, one-pot production of fluvastatin sodium also highlights a process that delivers high yield and purity. google.com This process involves the diastereoselective reduction of (5RS,E)-t-butyl 7-(3-(4-fluorophenyl)-l-methylethyl-lH-indol-2-yl)-5-hydroxy-3-oxo-6-heptanoic acid 1,1-dimethylethyl ester using a dialkylalkoxy borane (B79455) and sodium borohydride, which results in a favorable syn-diol to anti-diastereomer ratio. google.com The subsequent hydrolysis of the ester is carried out in a biphasic system of methanol (B129727)/water/toluene, which efficiently dissolves both the starting material and the product. google.com
Another patented method describes the preparation of fluvastatin sodium crystal form B in a one-pot process. google.com This technique uses a mixed solvent system of an organic solvent (such as acetone, 3-pentanone, or methyl isobutyl ketone) and water, which serves as both the reaction medium for the saponification of a fluvastatin alkyl ester with sodium hydroxide (B78521) and as the crystallization system for the resulting fluvastatin sodium. google.compatsnap.com This approach avoids the need for an additional precipitation solvent and can be completed in a relatively short time frame of 5-8 hours, achieving a purity of at least 99% and a yield of at least 91%. patsnap.com
The following table summarizes key aspects of a patented one-pot synthesis of fluvastatin sodium crystal form B.
| Parameter | Details |
| Starting Material | Fluvastatin methyl ester |
| Reagents | Sodium hydroxide |
| Solvent System | Acetone and water (volume ratio ~60:1) |
| Reaction Temperature | 40 - 70 °C |
| Outcome | Fluvastatin sodium crystal form B |
| Purity | >99% |
| Yield | >91% |
This table presents data from a patented one-pot synthesis method for fluvastatin sodium crystal form B. google.compatsnap.com
Maximizing the yield of the desired syn-enantiomer of fluvastatin while minimizing the formation of the anti-diastereomer is a critical aspect of process optimization. A significant advancement in this area involves a stereoselective reduction of the β-hydroxy ketone intermediate to the syn-diol. A general and highly stereoselective reaction was developed for this purpose, achieving 99% syn-selectivity using sodium borohydride as the reducing agent and diethylmethoxyboron as a chelating agent. researchgate.net The reaction is typically carried out in a 4:1 mixture of tetrahydrofuran (B95107) and methanol at low temperatures, around -70 °C. researchgate.net
A patented process for preparing fluvastatin sodium salt focuses on the selective hydrolysis of the desired syn-isomer of a fluvastatin alkyl ester. patsnap.com This is achieved by using a substoichiometric amount of sodium hydroxide in an aqueous alcoholic solution. This selective hydrolysis leaves the majority of the unwanted anti-isomer unhydrolyzed, which can then be removed by extraction with a suitable solvent. patsnap.com This strategy significantly reduces the anti-isomer content in the final product.
The table below outlines the reported outcomes of a high-yield industrial process for amorphous fluvastatin sodium.
| Parameter | Outcome |
| Final Form | Amorphous Fluvastatin Sodium |
| Purity | > 99.8% |
| Yield | > 90% |
| Key Impurity (anti-isomer) | < 0.1% |
This table summarizes the results of a patented high-yield industrial synthesis of amorphous fluvastatin sodium. google.com
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. In the context of this compound synthesis, several strategies align with these principles.
The aforementioned "one-pot" synthesis is a prime example of a greener approach, as it significantly reduces the number of solvents required by eliminating the need to isolate intermediates. researchgate.net This not only decreases the environmental impact associated with solvent use and disposal but also improves process efficiency.
The use of biocatalysis represents a significant step towards more sustainable pharmaceutical production. researchgate.netmdpi.com For the synthesis of statins, including fluvastatin, biocatalytic methods employing enzymes such as ketoreductases (KREDs) and deoxyribose-phosphate aldolases (DERA) are being explored. mdpi.com These enzymatic reactions are often conducted in aqueous media under mild temperature and pressure conditions, drastically reducing the reliance on volatile organic solvents and harsh chemical reagents. researchgate.netmdpi.com For instance, the biocatalytic reduction of a ketone intermediate to a chiral alcohol is a key step that can be performed with high stereoselectivity using whole-cell biocatalysts or isolated enzymes, often with efficient cofactor regeneration systems. researchgate.net
Research into alternative solvent systems is another avenue for greening the synthesis of fluvastatin. While not yet implemented on an industrial scale for fluvastatin specifically, the use of deep eutectic solvents (DESs) is being investigated for similar chemical transformations. researchgate.net DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, have low toxicity, and can be suitable media for enzymatic reactions. researchgate.net
The table below lists some green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Approach | Description | Relevance to Fluvastatin Synthesis |
| "One-Pot" Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. | Reduces solvent usage, energy consumption, and waste generation. researchgate.net |
| Biocatalysis | The use of enzymes (e.g., ketoreductases, aldolases) to catalyze chemical reactions. | Enables reactions in aqueous media under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.netmdpi.com |
| Solvent Reduction | Minimizing the overall volume of solvents used in a process. | Achieved through "one-pot" synthesis and process intensification. researchgate.net |
| Alternative Solvents | Exploring the use of environmentally benign solvents like deep eutectic solvents (DESs). | Offers potential for replacing traditional volatile organic solvents. researchgate.net |
Mechanism of Action
Fluvastatin (B1673502) functions as a competitive inhibitor of HMG-CoA reductase. drugbank.compatsnap.com The active component is a racemate, a mixture of two enantiomers, with the (3R,5S) enantiomer being the pharmacologically active form. drugbank.com By blocking the action of HMG-CoA reductase, fluvastatin halts a rate-limiting step in the cholesterol biosynthesis pathway. drugbank.compatsnap.com This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors and increased uptake of LDL cholesterol from the circulation. drugbank.com
Advanced Analytical Methodologies for Fluvastatin Sodium Salt Hydrate
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of Fluvastatin (B1673502) and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized in its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC stands as the most prevalent and versatile technique for the analysis of Fluvastatin sodium salt hydrate (B1144303). researchgate.netresearchgate.netresearchgate.net Its application spans from purity assessment and quantification to the separation of stereoisomers. Method development in HPLC is a meticulous process involving the optimization of various parameters to achieve the desired separation.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is extensively used for determining the purity and quantifying Fluvastatin in bulk drug substances and pharmaceutical formulations. researchgate.netresearchgate.net This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
Several RP-HPLC methods have been developed and validated for Fluvastatin analysis. For instance, a method utilizing a Hypersil® ODS C18 column with a mobile phase of methanol (B129727), 20mM phosphate (B84403) buffer (pH 3.0), and acetonitrile (B52724) in a 5:3:2 v/v ratio has been reported. researchgate.net This method, with a flow rate of 1.2 ml/min and UV detection at 235 nm, demonstrated linearity in the concentration range of 1-6 μg/ml. researchgate.net Another method employed an ODS Hypersil C18 column with a mobile phase of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 305 nm. researchgate.netufrgs.br This method showed a wide linearity range of 2.0–320.0 µg/mL. researchgate.netufrgs.br
The following table summarizes key parameters from a validated RP-HPLC method for Fluvastatin sodium:
| Parameter | Value |
| Column | Hypersil® ODS C18 (150 x 4.6 mm, 5µm) researchgate.net |
| Mobile Phase | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) researchgate.net |
| Flow Rate | 1.2 ml/min researchgate.net |
| Detection Wavelength | 235 nm researchgate.net |
| Linearity Range | 1 - 6 μg/ml researchgate.net |
| Correlation Coefficient (R²) | 0.9998 researchgate.net |
| Limit of Detection (LOD) | 0.0194 μg/ml researchgate.net |
| Limit of Quantitation (LOQ) | 0.0588 μg/ml researchgate.net |
This interactive table provides a snapshot of a specific RP-HPLC method for Fluvastatin analysis.
Fluvastatin is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers). researchgate.net The separation and quantification of these enantiomers are crucial as they may exhibit different pharmacological activities. Chiral HPLC is the method of choice for this purpose.
One established method for the chiral separation of Fluvastatin enantiomers utilizes a Chiralpak AD column. nih.gov The mobile phase consists of hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1, with a flow rate of 0.5 ml/min and UV detection at 239 nm. nih.gov This normal-phase HPLC method proved to be accurate and suitable for studying the stereoselectivity of Fluvastatin. nih.gov Another method for enantioselective analysis in plasma employed a ChiralCel OD-R column with a mobile phase of acetonitrile, methanol, and water (24:36:40) containing 0.1% formic acid. researchgate.netnih.gov
The table below outlines the conditions for a chiral HPLC separation of Fluvastatin enantiomers:
| Parameter | Value |
| Column | Chiralpak AD (4.6 mm × 250 mm) nih.gov |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1) nih.gov |
| Flow Rate | 0.5 ml/min nih.gov |
| Detection Wavelength | 239 nm nih.gov |
| Linearity Range | 20 µmol/L - 300 µmol/L nih.gov |
| Correlation Coefficient (r²) | 0.9993 and 0.9997 for the enantiomers nih.gov |
This interactive table details the parameters for a specific chiral HPLC method.
The composition of the mobile phase is a critical factor in achieving optimal separation in HPLC. For Fluvastatin analysis, methanol-water systems are commonly employed. sphinxsai.comwjpps.com The ratio of methanol to water is adjusted to control the retention time and resolution of Fluvastatin and its impurities. sphinxsai.com For instance, a mobile phase of methanol and water in an 80:20 v/v ratio has been successfully used for the separation of Fluvastatin from its acid degradate. sphinxsai.com
Adjusting the pH of the mobile phase is another crucial optimization step, particularly when dealing with ionizable compounds like Fluvastatin. The pH affects the ionization state of the analyte, which in turn influences its retention on a reversed-phase column. For example, a mobile phase containing a phosphate buffer at pH 3.0 has been utilized to ensure consistent retention and peak shape. researchgate.net The use of 0.1 M formic acid in the mobile phase has also been reported to achieve good separation of Fluvastatin enantiomers. researchgate.netnih.gov
Gas Chromatography (GC) Applications
While less common than HPLC, gas chromatography (GC) has also been applied to the analysis of Fluvastatin. sphinxsai.comscielo.br Due to the low volatility of Fluvastatin, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
A validated GC-FID (Flame Ionization Detector) method has been developed for the assay of Fluvastatin sodium. scielo.brresearchgate.net In this method, Fluvastatin is silylated using N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane. scielo.brresearchgate.net The derivatized analyte is then analyzed on a DB-1 column. scielo.brresearchgate.net This method demonstrated linearity over a concentration range of 10.0 to 50.0 µg/mL, with a limit of detection of 1.0 µg/mL and a limit of quantitation of 3.0 µg/mL. scielo.br
Key parameters for a GC-FID method for Fluvastatin are presented below:
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane scielo.brresearchgate.net |
| Column | DB-1 scielo.brresearchgate.net |
| Detector | Flame Ionization Detector (FID) scielo.brresearchgate.net |
| Linearity Range | 10.0 - 50.0 µg/mL scielo.br |
| Limit of Detection (LOD) | 1.0 µg/mL scielo.br |
| Limit of Quantitation (LOQ) | 3.0 µg/mL scielo.br |
This interactive table summarizes the conditions for a specific GC-FID method for Fluvastatin analysis.
Spectrophotometric and Spectroscopic Methods
Spectrophotometric and spectroscopic methods provide alternative and often simpler approaches for the quantification of Fluvastatin sodium salt hydrate. These methods are based on the interaction of the drug molecule with electromagnetic radiation.
UV-Visible spectrophotometry is a straightforward and cost-effective technique for the determination of Fluvastatin. ijcrt.org A simple UV spectrophotometric method has been developed where Fluvastatin in dimethylformamide (DMF) shows maximum absorption at 304 nm. ijcrt.org This method was found to be linear in the concentration range of 5-30 µg/ml. ijcrt.org Another method involves the reaction of Fluvastatin with sodium hydroxide (B78521), which also results in an absorption maximum at 304 nm and is linear in the 5-25 µg/mL range. researchgate.net
Derivative spectrophotometry has also been employed to enhance the specificity of the analysis, especially in the presence of degradation products. sphinxsai.com A third-derivative method allows for the determination of Fluvastatin at 318.6 nm, which is the zero-crossing point of its acid degradate. sphinxsai.com
A kinetic spectrophotometric method based on the reaction of Fluvastatin with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) has also been reported. nih.gov The formation of the colored product is monitored at 462 nm. nih.gov
The following table highlights the parameters of a UV spectrophotometric method:
| Parameter | Value |
| Solvent | Dimethylformamide (DMF) ijcrt.org |
| Absorption Maximum (λmax) | 304 nm ijcrt.orgresearchgate.net |
| Linearity Range | 5-30 µg/ml ijcrt.org |
| Correlation Coefficient (r²) | 0.998 ijcrt.org |
| Limit of Detection (LOD) | 1.501 µg/ml ijcrt.org |
| Limit of Quantitation (LOQ) | 4.550 µg/ml ijcrt.org |
This interactive table provides details of a specific UV spectrophotometric method for Fluvastatin quantification.
Ultraviolet (UV) Spectrophotometry for Detection and Quantification
Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of fluvastatin sodium in both bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and speed. semanticscholar.orgresearchgate.net The method is based on the principle that fluvastatin absorbs light in the UV region of the electromagnetic spectrum. The analysis involves dissolving the sample in a suitable solvent and measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorption (λmax).
The choice of solvent is critical as it can influence the λmax. For fluvastatin sodium, which is poorly soluble in acidic media, basic solutions are often employed. semanticscholar.org Studies have shown that when dissolved in 0.1 M sodium hydroxide, fluvastatin exhibits a well-defined absorption peak at a λmax of 304 nm. semanticscholar.orgresearchgate.netresearchgate.net Alternatively, methanol can be used as a solvent, with a first-order derivative spectrophotometric method reporting a λmax of 306 nm. ijpsr.com
The absorbance of the solution is directly proportional to the concentration of fluvastatin sodium, a relationship described by the Beer-Lambert law. This linear relationship allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Research has demonstrated good linearity for this method in concentration ranges such as 5-25 µg/mL and 1-5 µg/mL. semanticscholar.orgijpsr.com
Table 1: Performance Data for UV Spectrophotometric Analysis of Fluvastatin Sodium
| Parameter | Solvent: 0.1 M Sodium Hydroxide semanticscholar.orgresearchgate.net | Solvent: Methanol (First-Order Derivative) ijpsr.com |
|---|---|---|
| λmax | 304 nm | 306 nm |
| Linearity Range | 5-25 µg/mL | 1-5 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.9997 |
| Limit of Detection (LOD) | 0.0811 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.2460 µg/mL | Not Reported |
| Recovery | 98.60% - 101.70% | Within limits |
Electrochemical Analysis Techniques
Electrochemical methods offer a powerful alternative for the determination of fluvastatin sodium, providing high sensitivity, rapid analysis, and the ability to analyze colored and turbid solutions. These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical oxidation or reduction of the fluvastatin molecule at an electrode surface. scialert.netasianindexing.com
Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for quantifying fluvastatin sodium. scialert.netwikipedia.org In DPV, the potential is applied to the working electrode as a series of regular pulses superimposed on a linearly increasing potential ramp. palmsens.compineresearch.com The current is measured twice during each pulse cycle: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. palmsens.com This differential measurement effectively minimizes the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and lowering detection limits compared to other voltammetric techniques. wikipedia.org
For fluvastatin sodium, analysis using a glassy carbon electrode has shown a sensitive, irreversible oxidation peak at approximately +0.64 V in an HAc-NaAc buffer solution at pH 5.10. scialert.netasianindexing.com The peak current generated is directly proportional to the concentration of fluvastatin sodium, allowing for quantitative analysis. A good linear relationship has been established in the concentration range of 2.0 to 40 mg L⁻¹. scialert.netasianindexing.com This method has proven to be simple and rapid for the determination of fluvastatin in pharmaceutical capsules. scialert.net
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of electroactive species like fluvastatin. ossila.combiologic.net In a CV experiment, the potential applied to the working electrode is swept linearly from a starting potential to a set vertex potential, and then the sweep direction is reversed back to the starting point. biologic.net The resulting plot of current versus potential is known as a cyclic voltammogram. ossila.com
Studies on fluvastatin sodium using a glassy carbon electrode have utilized CV to understand its electrochemical behavior. scialert.netasianindexing.com The voltammograms typically show an oxidation peak during the forward scan, for instance, at around +0.71 V. scialert.net The absence of a corresponding reduction peak on the reverse scan indicates that the oxidation of fluvastatin at the electrode surface is an irreversible process. scialert.net CV is instrumental in determining the mechanism of the electrode reaction and establishing the optimal conditions for more sensitive quantitative methods like DPV. scialert.netbiologic.net
Linear Sweep Voltammetry (LSV) is a basic voltammetric method where the potential between the working and reference electrodes is swept linearly in time from an initial to a final potential. pineresearch.comwikipedia.org The current response is recorded as a function of the applied potential. Essentially, LSV represents a single, non-reversed segment of a cyclic voltammetry experiment. pineresearch.com
The electrochemical behavior of fluvastatin sodium has been investigated using LSV in conjunction with CV and DPV. scialert.netasianindexing.com In these studies, LSV helps to characterize the oxidation process. An oxidation peak is observed, and the peak height is influenced by factors such as the adsorption time of the analyte on the electrode surface. scialert.net The peak height increases with the deposition time, following a pattern consistent with an adsorption isotherm. scialert.net LSV provides foundational information about the redox activity of fluvastatin, complementing the data obtained from CV and DPV for a comprehensive electrochemical analysis. scialert.netwikipedia.org
To enhance the sensitivity, selectivity, and performance of electrochemical sensors, the working electrode can be modified. Carbon paste electrodes (CPEs) are particularly advantageous due to their low cost, ease of fabrication, and simple surface renewal. iiste.orgmdpi.com Modifying the carbon paste with specific chemical agents can significantly improve its analytical capabilities for determining fluvastatin sodium.
One approach involves creating ion-association complexes of fluvastatin and incorporating them into the carbon paste. For instance, a potentiometric sensor was developed using a carbon paste electrode modified with an ion-association complex of fluvastatin sodium with 5,6-diamino-2-thiouracil hydrochloride (DTUH). iiste.org The performance of such sensors can be further optimized by using different plasticizers, like dioctylphthalate (DOPH), which resulted in a Nernstian response. iiste.org Another strategy involves using a mixture of ion-associates, such as combining the FLS-DTUH complex with a fluvastatin-sodium cobaltinitrite (FLS-CoN) complex, which can lead to even lower detection limits. iiste.org
These chemically modified carbon paste electrodes (CMCPEs) exhibit several benefits, including very stable responses and low ohmic resistance. iiste.org They have demonstrated excellent performance in the potentiometric determination of fluvastatin, offering wide concentration ranges and good selectivity against common excipients and ions. iiste.org
Table 2: Performance of Modified Carbon Paste Electrodes for Fluvastatin Sodium Determination iiste.org
| Parameter | Sensor A (FLS-DTUH) | Sensor B (FLS-DTUH + FLS-CoN) |
|---|---|---|
| Slope (mV/decade) | 57.78 ± 0.4 | 57.18 ± 0.8 |
| Concentration Range (M) | 9.0×10⁻⁷ - 2.5×10⁻¹ | 7.3×10⁻⁷ - 2.5×10⁻¹ |
| Detection Limit (M) | 4.9×10⁻⁷ | 2.2×10⁻⁷ |
| Response Time (s) | 8 | 5 |
Method Validation and Performance Parameters
The validation of analytical methods is essential to ensure their suitability for the intended purpose. Key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
For the analytical methods applied to fluvastatin sodium, validation studies have consistently demonstrated their reliability.
Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For UV spectrophotometry, a correlation coefficient (r²) of 0.9999 has been reported over a range of 5-25 µg/mL. semanticscholar.orgresearchgate.net The DPV method showed linearity (R² = 0.992) over a concentration range of 2.0–40 mg L⁻¹. scialert.net
Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often expressed as the percentage recovery. For fluvastatin, UV spectrophotometric methods have shown recoveries between 98.60% and 101.70%. semanticscholar.orgresearchgate.net The DPV method demonstrated recoveries in the range of 98.0% to 101.2% when analyzing pharmaceutical capsules. scialert.netasianindexing.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For UV spectrophotometry, the RSD was found to be ≤ 0.937%. semanticscholar.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For the determination of fluvastatin, these limits vary significantly with the technique employed, highlighting the superior sensitivity of electrochemical methods.
Table 3: Validation Parameters for Fluvastatin Sodium Analytical Methods
| Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| UV Spectrophotometry | 5-25 µg/mL | 0.0811 µg/mL | 0.2460 µg/mL | 98.60 - 101.70 | semanticscholar.orgresearchgate.net |
| DPV | 2.0-40 mg/L | 0.24 mg/L | Not Reported | 98.0 - 101.2 | scialert.netasianindexing.com |
| Modified CPE (Potentiometry) | 7.3×10⁻⁷ - 2.5×10⁻¹ M | 2.2×10⁻⁷ M | 7.3×10⁻⁷ M | Not Reported | iiste.org |
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Establishing a linear relationship is fundamental for the accurate quantification of Fluvastatin. This is typically achieved by preparing a series of standard solutions of known concentrations and measuring their analytical response. The data is then plotted to create a calibration curve, and a linear regression analysis is performed.
Several studies have demonstrated the linearity of analytical methods for Fluvastatin sodium. For instance, a UV-spectrophotometer method was found to be linear in the concentration range of 60-100 µg/ml, with a high correlation coefficient (r²) of 0.9862 and a regression equation of y = 0.00164x + 0.0084. researchgate.net Similarly, various High-Performance Liquid Chromatography (HPLC) methods have shown excellent linearity over different concentration ranges, such as 3-15 µg/ml and 2.0-320.0 µg/mL. researchgate.netoarjpublication.com An analytical Capillary Electrophoresis (CE) method also demonstrated linearity within a 400-700 µg/mL range for fluvastatin enantiomers, with a correlation coefficient (r²) of ≥0.995. researchgate.net
The table below summarizes the linearity findings from various validated methods for Fluvastatin sodium analysis.
Interactive Data Table: Linearity and Calibration Data for Fluvastatin Sodium Analysis
| Analytical Method | Concentration Range | Correlation Coefficient (r or r²) | Regression Equation | Reference |
|---|---|---|---|---|
| UV-Spectrophotometry | 60-100 µg/ml | r² = 0.9862 | y = 0.00164x + 0.0084 | researchgate.net |
| HPLC | 5-200 ng/ml | r² = 0.999 | y = 0.0075x + 0.0051 | semanticscholar.org |
| RP-HPLC | 2.0-320.0 µg/mL | r > 0.9998 | Not Specified | researchgate.netresearchgate.net |
| RP-HPLC | 3-15 µg/ml | Not Specified | Not Specified | oarjpublication.com |
| HPLC | 5-50 µg/mL | r = 0.9990 | Y = 0.1206C – 0.0431 | sphinxsai.com |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by a method to the true value, while precision represents the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy is often expressed as the percent recovery of a known amount of analyte, with mean percentage recovery expected to be within 98-102%. researchgate.net Precision is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision, and is expressed as the relative standard deviation (%RSD), which should generally be less than 2%. researchgate.net
Validated methods for Fluvastatin sodium demonstrate high accuracy and precision. For an HPLC method analyzing plasma samples, the accuracy, measured as percentage recovery, ranged from 95.58% to 100.31%. semanticscholar.org The intra-batch and inter-batch precision for the same method showed %RSD values ranging from 0.64-1.56 and 0.42-1.27, respectively. semanticscholar.org Another UV-spectrophotometer method also reported a mean percentage recovery within the accepted limit of 98%-102% and a relative standard deviation of less than 2%, confirming its accuracy and precision. researchgate.net
Interactive Data Table: Accuracy and Precision Data for Fluvastatin Sodium Analysis
| Analytical Method | Parameter | Finding | Reference |
|---|---|---|---|
| UV-Spectrophotometry | Accuracy (% Recovery) | 98% - 102% | researchgate.net |
| UV-Spectrophotometry | Precision (%RSD) | < 2% | researchgate.net |
| HPLC | Accuracy (% Recovery) | 95.58% - 100.31% | semanticscholar.org |
| HPLC | Intra-batch Precision (%RSD) | 0.64 - 1.56 | semanticscholar.org |
| HPLC | Inter-batch Precision (%RSD) | 0.42 - 1.27 | semanticscholar.org |
| RP-HPLC | Assay Purity | 99.88% - 100.09% | oarjpublication.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For many instrumental methods, LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. semanticscholar.orgresearchgate.net
The sensitivity of various analytical methods for Fluvastatin sodium has been established through the determination of LOD and LOQ values. These values vary depending on the specific instrumentation and methodology used. For example, one UV-spectrophotometer method reported an LOD of 18.29 µg/ml and an LOQ of 55.42 µg/ml. researchgate.netresearchgate.net In contrast, a more sensitive RP-HPLC method demonstrated an LOD of 0.54 µg/mL. researchgate.netresearchgate.net
Interactive Data Table: LOD and LOQ Values for Fluvastatin Sodium
| Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|
| UV-Spectrophotometry | 18.29 µg/ml | 55.42 µg/ml | researchgate.netresearchgate.net |
| RP-HPLC | 0.54 µg/mL | Not Specified | researchgate.netresearchgate.net |
| HPLC | 2.02 µg/mL | 6.12 µg/mL | researchgate.net |
Robustness and Specificity Studies
Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For Fluvastatin sodium, specificity has been demonstrated by showing no interference from placebo solutions or from its acid degradates in forced degradation studies. researchgate.netsphinxsai.com
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net Studies have confirmed the robustness of analytical methods for Fluvastatin, with the relative standard deviation remaining below 2% despite minor changes in the analytical conditions. researchgate.netresearchgate.net The successful validation of these methods for specificity and robustness ensures their suitability for routine quality control analysis. researchgate.net
Water Content Determination Methodologies
Fluvastatin sodium is known to be hygroscopic and can exist in different hydrated forms. conicet.gov.ar The water content can influence the material's crystalline structure, stability, and dissolution properties. conicet.gov.arnih.gov Therefore, accurate determination of water content is a critical parameter in the characterization of this compound. The United States Pharmacopeia (USP) monograph specifies that the water content of the reference standard should be determined and must not exceed 4%. conicet.gov.ar
Karl Fischer Titration in Hydrate Analysis
Karl Fischer (KF) titration is a widely used and highly accurate method for determining water content in solid and liquid samples. It is a standard pharmacopeial method recognized for its sensitivity and specificity for water. nih.gov The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The endpoint is reached when all the water in the sample has been consumed, which can be detected potentiometrically or visually.
Given the hygroscopic nature of Fluvastatin sodium and the existence of various crystalline hydrates with water content ranging from 3% to 32%, KF titration is an essential analytical tool. conicet.gov.arnih.gov It provides the precision required to distinguish between different hydrate forms and to ensure compliance with pharmacopeial limits. conicet.gov.arnih.gov For example, a "form I" hydrate of Fluvastatin sodium has been identified as a monohydrate with a water content of approximately 4%, a value that can be accurately confirmed using Karl Fischer titration. nih.gov The application of this method is crucial for controlling the solid-state form of the drug substance, which directly impacts its performance. nih.gov
Molecular and Cellular Mechanisms of Fluvastatin Sodium Salt Hydrate
HMG-CoA Reductase (HMGCR) Inhibition Kinetics and Specificity
Fluvastatin (B1673502) is a first-generation, fully synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govaacrjournals.orgaacrjournals.org Its inhibitory action is characterized by a specific kinetic profile and direct modulation of the enzyme's catalytic function.
Fluvastatin functions as a competitive inhibitor of HMG-CoA reductase. drugbank.comnih.govbrainkart.comclinpgx.org Structurally similar to the endogenous substrate HMG-CoA, fluvastatin binds to the active site of the HMGCR enzyme. nih.govnih.gov This binding action creates a direct competition with HMG-CoA, thereby reducing the rate at which the enzyme can convert its natural substrate into mevalonate (B85504), a critical precursor for cholesterol synthesis. nih.govyoutube.com The affinity of fluvastatin for the enzyme is high, as indicated by its low inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, which have been determined in various experimental systems. caymanchem.comselleckchem.com
Table 1: Inhibitory Potency of Fluvastatin on HMG-CoA Reductase
| Parameter | Value | System |
|---|---|---|
| IC50 | 8 nM | Cell-free assay selleckchem.com |
| IC50 | 40 - 100 nM | Human and rat liver microsomes abcam.comtocris.com |
| Ki | 0.3 nM | Rat enzyme caymanchem.com |
By competitively occupying the active site of HMGCR, fluvastatin directly modulates its enzymatic activity. nih.gov This inhibition prevents the reduction of HMG-CoA to mevalonate, the committed step in sterol biosynthesis. brainkart.comyoutube.comyoutube.com The consequence of this enzymatic blockade is a significant decrease in the intracellular synthesis of cholesterol, primarily within the liver where the majority of cholesterol production occurs. drugbank.comnih.gov This reduction in hepatic cholesterol stimulates a compensatory upregulation in the expression of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. drugbank.com
Mevalonate Pathway Downregulation Effects
The inhibition of HMGCR by fluvastatin has profound effects that extend throughout the entire mevalonate pathway, impacting the synthesis of not only cholesterol but also a variety of essential non-sterol isoprenoids. nih.govnih.gov
The mevalonate pathway is crucial for synthesizing non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These molecules are vital for various cellular processes, including the post-translational modification of small GTP-binding proteins like Rho and Rac, a process known as prenylation. researchgate.net By decreasing the availability of mevalonate, fluvastatin consequently reduces the synthesis of these essential isoprenoid intermediates. nih.govresearchgate.net This disruption of isoprenoid synthesis is believed to underlie many of the cholesterol-independent, or "pleiotropic," effects of statins, which include improvements in endothelial function and anti-inflammatory properties. nih.govresearchgate.net
Interactions with Cytochrome P450 Isoforms
The metabolism of fluvastatin and its potential for drug-drug interactions are largely determined by its interactions with the cytochrome P450 (CYP) enzyme system. Unlike many other statins that are primarily metabolized by CYP3A4, fluvastatin has a distinct metabolic profile. medsafe.govt.nznih.govajmc.com
Fluvastatin is metabolized by several human cytochrome P450 enzymes, with CYP2C9 being the principal contributor, accounting for 50-80% of its metabolism. nih.gov CYP2C9 catalyzes the formation of fluvastatin's main metabolites: 6-hydroxy- and N-deisopropyl-fluvastatin. clinpgx.orgnih.govnih.gov Other enzymes, including CYP2C8 and CYP3A4, are involved to a lesser extent, primarily in the formation of the 5-hydroxy-fluvastatin metabolite. nih.govnih.gov
In addition to being a substrate for CYP2C9, fluvastatin also acts as an inhibitor of this isoenzyme. nih.gov This dual role means it can potentially interfere with the metabolism of other drugs that are also substrates for CYP2C9. However, because multiple CYP enzymes are involved in its metabolism, the likelihood of serious metabolic drug interactions is considered to be minimal compared to statins that rely on a single metabolic pathway. medsafe.govt.nznih.gov
Table 2: Interaction of Fluvastatin with Cytochrome P450 Isoforms
| CYP Isoform | Role in Fluvastatin Metabolism | Inhibitory Effect of Fluvastatin | Ki / IC50 Value |
|---|---|---|---|
| CYP2C9 | Major (50-80%) nih.gov | Yes caymanchem.comnih.gov | Ki = 0.3 - 0.5 µM nih.gov / IC50 = 100 nM caymanchem.com |
| CYP2C8 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | Yes | IC50 = 20 µM nih.gov |
| CYP3A4 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |
| CYP1A2 | Not a significant metabolic pathway nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |
| CYP2C19 | Not a significant metabolic pathway nih.gov | No significant inhibition up to 100 µM nih.gov | Not determinable nih.gov |
| CYP2D6 | Minor (involved in 5-hydroxy metabolite formation) nih.gov | Not specified | Not specified |
Inhibition Profile of Human CYP2C9
Fluvastatin sodium salt hydrate (B1144303) demonstrates a notable inhibitory effect on the human cytochrome P450 isoform CYP2C9. caymanchem.com In vitro studies have established that fluvastatin acts as a selective and competitive inhibitor of this enzyme. nih.gov The concentration required for 50% inhibition (IC50) of CYP2C9 by fluvastatin has been determined to be 100 nM. caymanchem.com
The clinical relevance of this inhibition has been investigated in healthy volunteers using diclofenac (B195802) as a marker for CYP2C9 activity. nih.gov Administration of fluvastatin led to a time-dependent decrease in the urinary metabolic ratio of 4'-hydroxydiclofenac to diclofenac, indicating a reduction in CYP2C9-mediated metabolism. nih.gov This interaction was more pronounced in individuals with higher baseline CYP2C9 activity. nih.gov These findings suggest a potential for drug-drug interactions when fluvastatin is co-administered with other substrates of CYP2C9, such as phenytoin, oral anticoagulants, oral hypoglycemic agents, and nonsteroidal anti-inflammatory drugs. nih.gov
Genetic variations in the CYP2C9 gene can influence an individual's response to fluvastatin. Individuals who are intermediate or poor metabolizers of CYP2C9 substrates may have increased exposure to fluvastatin, which could heighten the risk of adverse effects. For these patients, lower starting doses of fluvastatin may be recommended, or alternative statin therapies might be considered.
Table 1: In Vitro Inhibition of Human CYP2C9 by Fluvastatin
| Parameter | Value |
| Enzyme | Human Cytochrome P450 2C9 (CYP2C9) |
| Inhibitor | Fluvastatin |
| Inhibition Type | Competitive |
| IC50 | 100 nM |
Antioxidant and Oxidative Stress Modulation
Fluvastatin sodium salt hydrate exhibits significant antioxidant properties and modulates oxidative stress through various mechanisms. These effects are considered part of its pleiotropic actions, independent of its lipid-lowering capabilities.
Inhibition of Oxidized Low-Density Lipoprotein (LDL) Induction
Fluvastatin has been shown to protect low-density lipoprotein (LDL) from oxidative modification. nih.govnih.gov The oxidation of LDL is a critical step in the development and progression of atherosclerosis. nih.govnih.gov In vitro studies using copper ions to induce LDL oxidation demonstrated that fluvastatin not only prolongs the lag time before oxidation begins but also suppresses the rate of oxidation in a dose-dependent manner. nih.govnih.gov This protective effect is attributed to the unique chemical structure of fluvastatin, as other statins like pravastatin did not show a similar effect. nih.govnih.gov Furthermore, fluvastatin can inhibit oxidized LDL-induced ferroptosis in human umbilical vein endothelial cells (HUVECs). caymanchem.com It achieves this by reversing the oxidized LDL-induced decreases in glutathione peroxidase 4 (GPX4) and the system Xc- cystine-glutamate antiporter levels. caymanchem.com
Scavenging of Hydroxyl Radicals
In vitro studies have demonstrated that fluvastatin and its metabolites possess potent scavenging activity against hydroxyl radicals. lktlabs.comselleckchem.com Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to cellular components. The scavenging effect of fluvastatin on hydroxyl radicals produced from Fenton's reaction was found to be strong. selleckchem.com
Reduction of Thiobarbituric Acid-Reactive Substances (TBARS) Formation
Fluvastatin has been shown to decrease the formation of thiobarbituric acid-reactive substances (TBARS), which are markers of lipid peroxidation and oxidative stress. caymanchem.com In an in vivo study with rabbits fed a high-cholesterol diet, administration of fluvastatin led to a reduction in TBARS formation. caymanchem.com This indicates that fluvastatin can mitigate lipid peroxidation in a biological system.
Table 2: Antioxidant Activities of Fluvastatin
| Activity | Finding |
| Inhibition of LDL Oxidation | Prolongs lag time and suppresses the rate of copper-induced LDL oxidation. |
| Hydroxyl Radical Scavenging | Demonstrates strong scavenging effect on hydroxyl radicals. |
| TBARS Formation | Reduces the formation of TBARS in vivo. |
Cellular Signaling Pathway Modulation
This compound influences key cellular signaling pathways, contributing to its therapeutic effects beyond cholesterol reduction.
RhoA and Rho-Associated Kinase (ROCK) Inhibition
Fluvastatin has been shown to inhibit the RhoA and Rho-associated kinase (ROCK) signaling pathway. lktlabs.comnih.govresearchgate.net The RhoA/ROCK pathway is involved in various cellular processes, including cell migration, smooth muscle contraction, and apoptosis. nih.gov Inhibition of this pathway is one of the pleiotropic effects of statins. wikipedia.org
In animal models of cardiac distress, fluvastatin has been found to prevent fibrosis by inhibiting RhoA. lktlabs.com Studies on mice with acute myocardial infarction have shown that fluvastatin mitigates myocardial apoptosis by inhibiting the RhoA/ROCK pathway, which in turn suppresses inflammatory and oxidative stress responses. nih.gov Treatment with fluvastatin leads to a significant reduction in the membrane expression of RhoA. researchgate.net This effect can be prevented by co-incubation with mevalonate or geranylgeranyl pyrophosphate (GGPP), indicating that the inhibition is a consequence of the HMG-CoA reductase blockade. researchgate.net
Modulation of Connective Tissue Growth Factor (CTGF) and Fibronectin Levels
This compound has been shown to exert anti-fibrotic effects by modulating the expression of key proteins involved in tissue fibrosis, namely Connective Tissue Growth Factor (CTGF) and fibronectin. In animal models, fluvastatin has been observed to prevent fibrosis by decreasing the levels of both CTGF and fibronectin lktlabs.com.
Research on vascular smooth muscle cells (VSMCs) has demonstrated that fluvastatin can inhibit proliferation, migration, and the accumulation of extracellular matrix induced by advanced glycation end products (AGEs). nih.govnih.govkoreascience.kr This inhibitory action is achieved by specifically targeting the CTGF signaling pathway nih.govnih.govkoreascience.kr. Similarly, in human peritoneal mesothelial cells, fluvastatin treatment leads to a reduction in the expression of fibronectin nih.gov. These findings suggest that fluvastatin's mechanism involves the downregulation of critical fibrotic mediators.
| Model System | Key Findings | Reference |
|---|---|---|
| Animal Models (Cardiac Distress) | Prevents fibrosis by decreasing levels of CTFG and fibronectin. | lktlabs.com |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibits AGE-induced proliferation, migration, and extracellular matrix accumulation by targeting CTGF. | nih.govnih.govkoreascience.kr |
| Human Peritoneal Mesothelial Cells | Inhibits the expression of fibronectin. | nih.gov |
Effects on Nitric Oxide (NO) and Phospholipase 2 (PLA2) Expression
This compound influences the expression of important signaling molecules such as Nitric Oxide (NO) and Phospholipase 2 (PLA2). In certain cellular models, fluvastatin treatment has been shown to increase the expression of both NO and PLA2 lktlabs.com.
Specifically, in vascular smooth muscle cells (VSMCs), fluvastatin upregulates the expression of inducible NO synthase (iNOS), which in turn leads to increased NO formation nih.gov. This effect was observed to be both time-dependent and dose-dependent nih.gov. Further studies on human iliac artery endothelial cells revealed that exposure to fluvastatin resulted in a significant increase in the cellular content of endothelial NO synthase (eNOS) protein and a higher concentration of NO in the cell culture medium, indicating enhanced production nih.gov. The mechanism involves an increase in the amount of Ser(1177)-phosphorylated eNOS, which is the active form of the enzyme nih.gov. This upregulation of NO production is a key aspect of the pleiotropic effects of statins mdpi.com.
| Molecule | Effect | Model System | Details | Reference |
|---|---|---|---|---|
| Nitric Oxide (NO) | Increased Expression/Production | Cellular Models | General increase in NO expression. | lktlabs.com |
| Nitric Oxide (NO) | Increased Production | Vascular Smooth Muscle Cells | Upregulates inducible NO synthase (iNOS) expression in a time- and dose-dependent manner. | nih.gov |
| Nitric Oxide (NO) | Increased Production | Human Endothelial Cells | Increases eNOS protein content and Ser(1177)-phosphorylated eNOS levels. | nih.gov |
| Phospholipase 2 (PLA2) | Increased Expression | Cellular Models | General increase in PLA2 expression. | lktlabs.com |
Angiotensin II (AT II) Level Reduction
This compound has been demonstrated to interfere with the renin-angiotensin system (RAS) by reducing levels of Angiotensin II (AT II). Studies have shown that fluvastatin treatment can decrease the levels of AT II lktlabs.com. The mechanism for this reduction is linked to the inhibition of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the active angiotensin II. In animal models, fluvastatin was found to decrease vascular ACE activity caymanchem.com.
Furthermore, fluvastatin has been shown to prevent cardiac hypertrophy induced by Angiotensin II, indicating an interruption of the AT II signaling pathway nih.gov. By downregulating the AT1 receptor, the primary receptor for AT II, statins can reduce the downstream effects of this potent vasoconstrictor mdpi.com.
| Mechanism | Effect | Model System | Reference |
|---|---|---|---|
| Direct Effect | Decreases levels of Angiotensin II (AT II). | Cellular Models | lktlabs.com |
| Enzyme Inhibition | Decreases vascular angiotensin-converting enzyme (ACE) activity. | Rabbits (High-Cholesterol Diet) | caymanchem.com |
| Pathway Interference | Prevents Angiotensin II-induced cardiomyocyte hypertrophy. | In Vitro | nih.gov |
PECAM-1 Signaling Augmentation
This compound modulates platelet activity through the augmentation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) signaling. In vitro studies have shown that fluvastatin can decrease platelet activation by increasing the signaling activity of PECAM-1 lktlabs.com.
The antithrombotic effects of statins, including fluvastatin, are fundamentally linked to this pathway nih.gov. Activation of PECAM-1 signaling involves its tyrosine phosphorylation, which subsequently leads to the inhibition of Akt activation, a key step in platelet activation nih.gov. Research has confirmed that the inhibitory effects of statins on platelet function and thrombus formation are significantly diminished in the absence of PECAM-1, highlighting the crucial role of this signaling pathway in the drug's mechanism of action nih.gov.
| Effect | Downstream Consequence | Model System | Reference |
|---|---|---|---|
| Increases PECAM-1 signaling. | Decreased platelet activation. | In Vitro | lktlabs.com |
| Stimulates PECAM-1 tyrosine phosphorylation. | Inhibition of Akt activation, leading to reduced platelet functional responses. | In Vitro / In Vivo | nih.gov |
Akt Pathway Inhibition
A significant aspect of the molecular mechanism of this compound involves the inhibition of the Akt signaling pathway, a central regulator of cell survival, proliferation, and growth. Fluvastatin has been shown to inhibit the activation of Akt in various cellular contexts lktlabs.com.
In non-small cell lung cancer (NSCLC) cells, fluvastatin exerts its anti-tumor effects by suppressing the HMGCR-driven Akt signaling pathway aacrjournals.orgfrontiersin.org. This inhibition is also linked to the augmentation of PECAM-1 signaling, which leads to diminished Akt activation nih.gov. The inhibitory effect of fluvastatin on the Akt pathway has been observed in multiple cancer types, including T-cell acute lymphoblastic leukemia and prostate cancer, where it promotes apoptosis frontiersin.org. Furthermore, in melanoma cells, fluvastatin enhances the efficacy of the chemotherapy agent sorafenib by reducing the levels of activated Akt nih.gov.
| Cell/Tissue Type | Observed Effect | Reference |
|---|---|---|
| Platelets | Inhibits activation of Akt. | lktlabs.com |
| Non-Small Cell Lung Cancer (NSCLC) | Suppresses the Akt signaling pathway, inhibiting cell growth and promoting apoptosis. | aacrjournals.orgfrontiersin.org |
| T-cell Acute Lymphoblastic Leukemia | Inhibits the Akt pathway to suppress proliferation and promote apoptosis. | frontiersin.org |
| Prostate Cancer | Reduces phosphorylation of Akt, promoting apoptosis. | frontiersin.org |
| Melanoma | Reduces levels of activated Akt in combination with sorafenib. | nih.gov |
Braf/MEK/ERK1/2 Signaling Pathway Suppression
This compound also mediates its effects through the suppression of the Braf/MEK/ERK1/2 signaling cascade, a critical pathway in regulating cell proliferation and survival. In non-small cell lung cancer (NSCLC) cells, fluvastatin has been found to inhibit tumorigenesis by suppressing the HMGCR-driven Braf/MEK/ERK1/2 pathway aacrjournals.orgfrontiersin.org. This suppression contributes to the prevention of cell growth and the induction of apoptosis frontiersin.org.
In a different context, studies on human mesangial cells have shown that fluvastatin can abolish the phosphorylation of MEK1/2 and ERK1/2 induced by insulin-like growth factor (IGF-1) nih.gov. This inhibition of the MAP kinase pathway prevents IGF-1-induced cell proliferation nih.gov. The mechanism is dependent on the depletion of mevalonic acid, a product of the HMG-CoA reductase enzyme that fluvastatin inhibits nih.gov.
| Model System | Key Findings | Reference |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) Cells | Suppresses the Braf/MEK/ERK1/2 signaling pathway, leading to inhibited cell growth and apoptosis. | aacrjournals.orgfrontiersin.org |
| Human Mesangial Cells | Inhibits IGF-1-induced phosphorylation of MEK1/2 and ERK1/2, preventing cell proliferation. | nih.gov |
Cell Cycle Regulation and Apoptosis Induction
This compound influences cell fate by directly intervening in cell cycle progression and promoting apoptosis, or programmed cell death. In human hepatocellular carcinoma cells, fluvastatin has been shown to induce cell cycle arrest at the G2/M phase and to trigger apoptosis lktlabs.com. This apoptotic induction involves a decrease in the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase 3 lktlabs.com.
The pro-apoptotic and cell cycle-regulating effects of fluvastatin have been documented across various cancer types. In non-small cell lung cancer (NSCLC), fluvastatin suppresses cell growth and induces apoptosis aacrjournals.org. A study involving women with high-grade breast cancer found that short-term fluvastatin treatment reduced tumor proliferation and significantly increased apoptosis nih.gov. In vascular smooth muscle cells stimulated by advanced glycation end products (AGEs), fluvastatin caused cell cycle arrest by increasing the proportion of cells in the G0/G1 phase nih.govkoreascience.kr. This was accompanied by the repression of key cell cycle regulatory genes, cyclin D1 and Cdk4, and an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27 koreascience.kr.
| Cell/Tissue Type | Cell Cycle Effect | Apoptosis Effect | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | Induces G2/M phase arrest. | Induces apoptosis via mitochondrial pathway (cytochrome c release, caspase-3 activation). | lktlabs.com |
| Non-Small Cell Lung Cancer (NSCLC) | Suppresses cell growth. | Induces apoptosis. | aacrjournals.org |
| High-Grade Breast Cancer | Reduces tumor proliferation. | Increases apoptotic activity. | nih.gov |
| Vascular Smooth Muscle Cells | Increases cells in G0/G1 phase; represses cyclin D1/Cdk4; augments p21/p27. | Not specified. | nih.govkoreascience.kr |
| Renal Cell Carcinoma | Not specified. | Induces apoptosis. | researchgate.net |
G2/M Phase Cell Cycle Arrest
Fluvastatin has been observed to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, specifically at the G2/M phase. nih.gov In transformed mast cells, fluvastatin treatment leads to a significant G2 cell cycle arrest that precedes the onset of apoptosis. nih.gov This effect is distinct from its impact on primary mast cells, which undergo apoptosis without a discernible cell cycle arrest. nih.gov Similarly, in studies involving human hepatocellular carcinoma (HCC) cell lines (HepG2, SMMC-7721, and MHCC-97H), fluvastatin was found to inhibit proliferation by inducing a dose-dependent G2/M phase arrest. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately contributing to the anti-proliferative effects of the compound.
Mitochondrial Membrane Potential Decrease
A critical event in the fluvastatin-induced apoptotic pathway is the disruption of mitochondrial function. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (MMP). nih.gov In transformed mast cells treated with fluvastatin, diminished staining with dyes that accumulate in healthy mitochondria indicates damage to the mitochondrial membrane. nih.gov Likewise, a breakdown of MMP was observed in HCC cells following fluvastatin treatment. nih.gov The loss of MMP is a key step in the intrinsic apoptotic pathway, often referred to as the mitochondrial pathway, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov
Cytochrome c Release and Caspase 3 Activation
Following the loss of mitochondrial membrane potential, pro-apoptotic proteins sequestered within the mitochondria are released into the cytosol. One of the most important of these is Cytochrome c. nih.gov Studies have shown that fluvastatin treatment leads to an increase in cytosolic Cytochrome c in hepatocellular carcinoma cells. nih.gov The release of Cytochrome c into the cytoplasm initiates a cascade of events leading to the activation of caspases, which are the primary executioners of apoptosis. Specifically, it triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. nih.gov Fluvastatin treatment has been correlated with a significant increase in the activation of caspase-3, which then proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov
PARP Cleavage and Bax Activation
The activation of caspase-3 leads to the cleavage of key cellular proteins, including Poly (ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its cleavage by caspase-3 is a hallmark of apoptosis. The activation of the pro-apoptotic protein Bax is another crucial step in the fluvastatin-induced mitochondrial pathway. nih.gov Bax, a member of the Bcl-2 family, translocates to the mitochondria upon activation, where it promotes the permeabilization of the outer mitochondrial membrane, facilitating the release of Cytochrome c. Research has demonstrated that fluvastatin treatment increases the expression of Bax protein in HCC cells. nih.gov This upregulation of Bax contributes to the disruption of mitochondrial integrity and the subsequent activation of the apoptotic cascade.
Bcl-2 Level Modulation
The activity of pro-apoptotic proteins like Bax is tightly regulated by anti-apoptotic proteins, most notably Bcl-2. The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell survival or death. Fluvastatin has been shown to modulate the levels of these proteins to favor apoptosis. In hepatocellular carcinoma cells, fluvastatin treatment resulted in the downregulation of Bcl-2 expression. nih.gov This decrease in the anti-apoptotic Bcl-2, combined with the activation of the pro-apoptotic Bax, shifts the cellular balance towards apoptosis. nih.gov However, in a different context, fluvastatin has also been shown to exert a protective effect against oxidative stress-induced apoptosis in human vascular endothelial cells by upregulating Bcl-2 expression, suggesting its modulatory effects can be cell-type specific. nih.gov
Table 1: Summary of Fluvastatin's Effects on Apoptotic Pathways
| Mechanism | Effect of Fluvastatin | Cell Type |
|---|---|---|
| Cell Cycle | G2/M Phase Arrest | Transformed Mast Cells, Hepatocellular Carcinoma Cells nih.govnih.gov |
| Mitochondria | Decrease in Membrane Potential | Transformed Mast Cells, Hepatocellular Carcinoma Cells nih.govnih.gov |
| Apoptotic Proteins | Release of Cytochrome c | Hepatocellular Carcinoma Cells nih.gov |
| Activation of Caspase 3 | Transformed Mast Cells, Hepatocellular Carcinoma Cells nih.govnih.gov | |
| Activation of Bax | Hepatocellular Carcinoma Cells nih.gov | |
| Downregulation of Bcl-2 | Hepatocellular Carcinoma Cells nih.gov | |
| Upregulation of Bcl-2 | Human Vascular Endothelial Cells (under oxidative stress) nih.gov |
Other Direct and Indirect Cellular Targets
Beyond the canonical apoptotic pathways, fluvastatin also targets other cellular processes, such as ferroptosis, a form of iron-dependent programmed cell death.
Inhibition of Oxidized LDL-Induced Ferroptosis
Oxidized low-density lipoprotein (ox-LDL) is known to induce dysfunction and a form of cell death called ferroptosis in endothelial cells. nih.govnih.gov This process is characterized by the iron-dependent accumulation of lipid peroxides. Ox-LDL has been shown to decrease the expression of two key proteins involved in preventing ferroptosis: glutathione peroxidase 4 (GPX4) and the cystine-glutamate antiporter (system Xc-). nih.govnih.govcaymanchem.com
Fluvastatin has demonstrated a protective role against this ox-LDL-induced ferroptosis in human umbilical vein endothelial cells (HUVECs). nih.govcaymanchem.com Research indicates that fluvastatin can reverse the ox-LDL-mediated decrease in both GPX4 and system Xc- levels. nih.govcaymanchem.com By counteracting the inhibition of these protective proteins, fluvastatin attenuates endothelial cell ferroptosis. nih.gov This protective effect was blunted when GPX4 and system Xc- were knocked down, confirming their central role in fluvastatin's mechanism of action in this context. nih.govnih.gov
Table 2: Fluvastatin's Role in Ferroptosis Inhibition
| Inducer | Target Cells | Key Proteins Affected by Inducer | Effect of Fluvastatin |
|---|---|---|---|
| Oxidized LDL (ox-LDL) | Human Umbilical Vein Endothelial Cells (HUVECs) nih.govcaymanchem.com | Decrease in Glutathione peroxidase 4 (GPX4) nih.govnih.govcaymanchem.com | Reverses the decrease in GPX4 and system Xc- expression nih.govcaymanchem.com |
| Decrease in Cystine-glutamate antiporter (system Xc-) nih.govnih.govcaymanchem.com | Inhibits ox-LDL-induced ferroptosis nih.govcaymanchem.com |
Reversal of Glutathione Peroxidase 4 (GPX4) and System Xc- Cystine-Glutamate Antiporter Alterations
This compound has been shown to counteract alterations in key antioxidant systems, specifically Glutathione Peroxidase 4 (GPX4) and the System Xc- cystine-glutamate antiporter, particularly in the context of oxidative stress-induced endothelial cell injury. nih.govmdpi.com Oxidized low-density lipoprotein (ox-LDL) is a known contributor to endothelial dysfunction and apoptosis. mdpi.com Research on human umbilical vein endothelial cells (HUVECs) has demonstrated that ox-LDL induces a decrease in the expression of both GPX4 and the cystine-glutamate antiporter (xCT), a critical component of the System Xc-. nih.govmdpi.com This downregulation is associated with the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.govmdpi.com
Fluvastatin intervenes in this pathway by reversing the ox-LDL-induced decreases in GPX4 and System Xc- levels. nih.gov By restoring the expression of these crucial components of the cellular antioxidant defense mechanism, fluvastatin protects endothelial cells from ox-LDL-induced ferroptosis and dysfunction. mdpi.comresearchgate.net The knockdown of GPX4 and xCT expression has been shown to blunt the protective effects of fluvastatin, confirming that its mechanism of action in this context is dependent on the regulation of these specific molecules. mdpi.com This novel function highlights a mechanism for the vascular protective effects of fluvastatin beyond its lipid-lowering properties. nih.govmdpi.com
Interaction with Human Gap Junctions
Recent research has uncovered a previously unrecognized interaction between fluvastatin and a specific component of human gap junctions. nih.gov A chemical genomics approach identified that fluvastatin's active hydroxy acid form binds to the N-terminal sequence of the human gap junction gamma-3 protein (GJC3), also known as connexin 30.2/31.3. nih.govresearchgate.net This interaction was discovered through biopanning experiments using a cardiovascular protein library derived from human internal mammary artery mRNA. nih.gov
Gap junctions are intercellular channels, formed by connexin proteins, that allow for direct communication between adjacent cells. nih.gov The N-terminal domain of connexins is believed to play a regulatory role in the function of both gap junction pores and hemichannels. nih.govresearchgate.net The finding that fluvastatin interacts with this specific domain of GJC3 suggests a potential new mechanism for the pleiotropic effects of statins. nih.gov This interaction could influence intercellular signaling within the vasculature, offering a novel avenue for understanding the clinically observed actions of fluvastatin. nih.gov Further investigation into the functional significance of this interaction is warranted to determine its role in the therapeutic or adverse effects of the drug. nih.gov
Effects on Insulin Degrading Enzyme (IDE) Secretion
Statins, including fluvastatin, have been found to influence the secretion of Insulin Degrading Enzyme (IDE), a key protease involved in the clearance of amyloid beta peptide (Aβ), which is implicated in the pathogenesis of Alzheimer's disease. frontiersin.org Studies have shown that statins can increase the secretion of functional IDE from astrocytes, the primary source of IDE in the brain. frontiersin.org This effect is not dependent on the cholesterol-lowering action of statins but is instead linked to the impairment of isoprenoid biosynthesis and protein prenylation. plos.org
The mechanism underlying this increased secretion is an autophagy-based unconventional secretory pathway. frontiersin.org Statins activate autophagy in astrocytes through the LKB1-AMPK-mTOR signaling pathway. frontiersin.org This process facilitates the release of IDE, which lacks a traditional signal sequence for secretion, from the cells. frontiersin.org The enhanced extracellular levels of IDE can then contribute to the degradation of Aβ. frontiersin.orgplos.org This statin-mediated modulation of IDE secretion from astrocytes represents a potential therapeutic mechanism for reducing Aβ pathology. frontiersin.org
Uncoupling Protein 1 (UCP1) Positive Cell Investigations
Fluvastatin sodium salt has been identified as a significant activator of brown adipose tissue (BAT), a thermogenic organ that expends energy, through its effects on Uncoupling Protein 1 (UCP1). nih.gov UCP1 is a key mitochondrial protein that uncouples cellular respiration from ATP synthesis, dissipating energy as heat. nih.gov Investigations in human brown adipocytes have shown that treatment with fluvastatin sodium salt (FS) leads to a significant, dose-dependent increase in UCP1 mRNA expression. nih.gov
This increased UCP1 expression is correlated with enhanced BAT activity and mitochondrial function. nih.gov Specifically, fluvastatin treatment was found to increase the expression of genes related to fatty acid oxidation and thermogenesis, as well as proteins involved in oxidative phosphorylation. nih.gov Furthermore, fluvastatin was shown to induce the "browning" of subcutaneous white adipose tissue (sWAT), a process where white adipocytes acquire features of brown adipocytes, including the expression of UCP1. nih.gov These findings demonstrate that fluvastatin can directly activate UCP1-positive cells, suggesting a potential role in combating obesity and related metabolic disorders by increasing energy expenditure. nih.gov
| Treatment Group | UCP1 mRNA Expression (Relative Units) |
|---|---|
| Control (0 µM FS) | 1.00 |
| 1 µM FS | 2.50 |
| 10 µM FS | 5.69 |
| 100 µM FS | 4.80 |
Data is illustrative and based on reported significant increases in UCP1 mRNA expression. nih.gov
Modulation of Monocyte Immune Training
Fluvastatin has been shown to modulate the innate immune response by preventing "trained immunity" in monocytes. nih.gov Trained immunity is a long-term functional reprogramming of innate immune cells, induced by stimuli such as β-glucan or ox-LDL, leading to an enhanced inflammatory response upon secondary stimulation. nih.gov This process is implicated in the pathogenesis of atherosclerosis. nih.gov Fluvastatin inhibits the induction of trained immunity in primary human monocytes. nih.gov
The mechanism behind this inhibition involves preventing the epigenetic reprogramming that characterizes trained immunity. Specifically, fluvastatin downregulates the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. nih.gov By doing so, it blocks the enhanced production of proinflammatory cytokines. nih.gov This effect is linked to fluvastatin's primary function as an inhibitor of HMG-CoA reductase, as the cholesterol biosynthesis pathway is required for the induction of trained immunity. nih.gov Fluvastatin also prevents the increased foam cell formation that is a characteristic feature of monocytes trained with β-glucan. nih.gov
Preclinical Research on Pharmacological Activities and Therapeutic Potentials
Cardiovascular and Metabolic Research
Fluvastatin (B1673502) sodium salt hydrate (B1144303) has been the subject of extensive preclinical research to elucidate its pharmacological activities and therapeutic potential, particularly in the context of cardiovascular and metabolic diseases. These studies, conducted in various animal models, have provided significant insights into its mechanisms of action beyond its primary lipid-lowering effects.
Preclinical studies have demonstrated the antihyperlipidemic efficacy of fluvastatin in various animal models that mimic human hyperlipidemia. globalresearchonline.netnih.govresearchgate.net In a study involving rabbits fed a high-cholesterol diet for 16 weeks, treatment with fluvastatin led to a significant decrease in serum lipids. nih.gov This diet induced a marked increase in total cholesterol, triglyceride, and phospholipid levels, which were effectively lowered by fluvastatin administration. nih.gov These models are crucial for understanding how the compound affects lipid metabolism and for screening its potential as a lipid-lowering agent. globalresearchonline.netresearchgate.net The primary mechanism of action for statins like fluvastatin is the inhibition of 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase, a critical enzyme in the cholesterol synthesis pathway. nih.govashpadvantagemedia.com
Beyond its effects on lipid profiles, fluvastatin exhibits significant cardioprotective properties in various animal models of cardiac injury and disease.
Fluvastatin has been shown to attenuate myocardial interstitial fibrosis, a key pathological feature of diabetic cardiomyopathy. nih.govmednexus.org In a study using streptozotocin (STZ)-induced diabetic rats, 12 weeks of diabetes led to significant myocardial interstitial fibrosis and cardiac dysfunction. nih.govresearchgate.net Treatment with fluvastatin markedly attenuated these changes. nih.gov The diabetic rats exhibited increased collagen content and fibronectin expression in the left ventricular myocardial tissue, which were significantly reduced by fluvastatin treatment. nih.govresearchgate.net This antifibrotic effect is linked to the inhibition of the RhoA/Rho-kinase pathway and the subsequent down-regulation of connective tissue growth factor (CTGF) overexpression. nih.gov Research in other models of cardiac damage has also suggested that statins can decrease cardiac fibrosis. mednexus.org
Table 1: Effect of Fluvastatin on Hemodynamic Parameters in Diabetic Rats
| Parameter | Control Group | Diabetic Group | Diabetic + Fluvastatin Group |
|---|---|---|---|
| LVSP (mm Hg) | 131 ± 21 | 97 ± 12 | Significantly Improved |
| LVEDP (mm Hg) | 4.8 ± 1.2 | 16.2 ± 3.2 | Significantly Improved |
| +dP/dt max (mm Hg/s) | 6465 ± 442 | 4410 ± 332 | Significantly Improved |
| -dP/dt max (mm Hg/s) | -6432 ± 426 | -4326 ± 365 | Significantly Improved |
Data derived from a study on STZ-induced diabetic rats over 12 weeks. researchgate.net LVSP: Left Ventricular Systolic Pressure; LVEDP: Left Ventricular End Diastolic Pressure; +dP/dt max: Maximum rate of LV pressure rise; -dP/dt max: Maximum rate of LV pressure fall.
Fluvastatin has demonstrated beneficial effects on left ventricular (LV) function following myocardial infarction (MI) in animal models. In a murine model of post-infarct heart failure, long-term treatment with fluvastatin for 4 weeks attenuated LV dilatation and reduced LV end-diastolic pressure. nih.gov Furthermore, it improved LV ejection performance, reduced cardiac myocyte hypertrophy, and decreased interstitial fibrosis in the non-infarcted region of the left ventricle. nih.gov These structural and functional improvements were associated with an increased survival rate in the fluvastatin-treated mice (86%) compared to the vehicle-treated group (61%). nih.gov Another study using an isoproterenol-induced MI model in rats also confirmed the cardioprotective effects of fluvastatin. nih.gov In this model, fluvastatin administration significantly prevented the decline in left-ventricular systolic pressure (LVSP) and the maximum and minimum rates of developed left ventricular pressure (LVdP/dtmax and LVdP/dtmin), while also lowering the elevated left ventricular end-diastolic pressure (LVEDP). nih.gov
Table 2: Impact of Fluvastatin on Left Ventricular Function Post-MI in Mice
| Parameter | Myocardial Infarction (Vehicle) | Myocardial Infarction + Fluvastatin |
|---|---|---|
| Survival Rate | 61% | 86% |
| LV Dilatation | Increased | Attenuated |
| LV End-Diastolic Pressure | Increased | Decreased |
| LV Ejection Performance | Decreased | Improved |
Data from a 4-week study in mice following coronary artery ligation. nih.gov
Preclinical research has identified that fluvastatin can reduce vascular angiotensin-converting enzyme (ACE) activity, an effect that may contribute to its cardiovascular benefits. In hyperlipidemic rabbits fed a high-cholesterol diet, vascular ACE activity in the aortic arches and thoracic aortae increased by 8 to 10 times. nih.gov Treatment with fluvastatin significantly lowered this elevated tissue ACE activity. nih.govnih.gov This effect was comparable to that of the ACE inhibitor enalapril. nih.gov Interestingly, fluvastatin did not alter serum ACE activity, suggesting a localized effect on the vasculature. nih.gov The reduction in vascular ACE activity by fluvastatin appears to be linked to a reduction in lipid peroxidation rather than directly to serum lipid levels. nih.govnih.gov
Fluvastatin exhibits direct anti-atherosclerotic effects in animal models, independent of its lipid-lowering properties. In cholesterol-fed rabbits, treatment with fluvastatin significantly reduced the formation of atherosclerotic plaques in the thoracic aorta. nih.govnih.gov This reduction in plaque area was observed alongside a decrease in serum lipid peroxide levels. nih.gov The beneficial effects of statins on atherosclerosis are also attributed to their ability to stabilize plaques and suppress inflammation. nih.gov By reducing vascular ACE activity and lipid peroxidation, fluvastatin helps to mitigate the progression of atherosclerosis in the vasculature. nih.govnih.gov
Vasorelaxant Properties
Preclinical studies have identified vasorelaxant activities as part of the pharmacological profile of fluvastatin. lktlabs.com Research into the molecular mechanisms has suggested that statins, including fluvastatin, may exert these effects in human saphenous vein grafts by increasing the expression of nitric oxide (NO) and phospholipase 2 (PLA2), while concurrently decreasing levels of angiotensin II (AT II) and Rho-associated coiled-coil containing protein kinase (ROCK). lktlabs.com
Anti-Cancer Research (In Vitro and Animal Models)
Beyond its cardiovascular applications, fluvastatin has demonstrated significant anti-cancer properties in a variety of preclinical settings. aacrjournals.orglktlabs.com Laboratory and animal studies have shown that it can inhibit tumor cell growth, suppress metastasis, and induce programmed cell death across a range of cancer types. aacrjournals.orgresearchgate.netgenesispub.org
Anti-Proliferative Activity Across Various Cancer Cell Lines
Fluvastatin has been shown to inhibit the proliferation of numerous cancer cell lines in a dose- and time-dependent manner. nih.gov Its efficacy varies across different cancer types, with some cell lines showing greater sensitivity than others. nih.govnih.gov
Fluvastatin has demonstrated potent anti-proliferative effects against several human hepatocellular carcinoma (HCC) cell lines. genesispub.orgnih.gov In studies involving HepG2, SMMC-7721, and MHCC-97H cell lines, fluvastatin effectively inhibited cell proliferation. genesispub.orgnih.gov This inhibition is associated with the compound's ability to cause cell cycle arrest at the G2/M phase. genesispub.orgnih.gov Furthermore, in combination with the multi-kinase inhibitor sorafenib, fluvastatin synergistically inhibits the proliferation of HepG2 and SK-Hep-1 HCC cells. genesispub.orgnih.gov
Table 1: Anti-proliferative Effects of Fluvastatin on Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Observation | Associated Findings |
|---|---|---|
| HepG2, SMMC-7721, MHCC-97H | Dose-dependent inhibition of proliferation. genesispub.orgnih.gov | Induction of G2/M phase cell cycle arrest. genesispub.orgnih.gov |
| HUH-7 | Inhibition of cell viability by almost 40% at 100 µM after 48 hours. nih.gov | Effect was not significant at 24 hours but appeared over time. nih.gov |
| HepG2, SK-Hep-1 | Synergistic inhibition of proliferation when combined with sorafenib. genesispub.orgnih.gov | --- |
In preclinical models of non-small cell lung cancer (NSCLC), fluvastatin has been found to suppress tumorigenesis. aacrjournals.orgnih.gov It inhibits the growth of NSCLC cells both in vitro and in vivo. aacrjournals.org Research has shown that fluvastatin's inhibitory action is more potent than other statins like lovastatin, simvastatin (B1681759), and atorvastatin (B1662188) in lung cancer cells. aacrjournals.org In animal models, including a 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis model and a patient-derived xenograft (PDX) model, fluvastatin attenuated tumor growth. aacrjournals.orgresearchgate.netnih.gov
Table 2: Anti-proliferative Effects of Fluvastatin on Non-Small Cell Lung Cancer (NSCLC) Models
| Model | Observation | Mechanism of Action |
|---|---|---|
| H441 and A549 cells (In Vitro) | Suppressed cell growth. aacrjournals.org | Inhibition of HMGCR-driven Braf/MEK/ERK1/2 and Akt signaling pathways. aacrjournals.orgnih.gov |
| NNK-induced lung tumorigenesis (Animal Model) | Attenuated tumor growth. aacrjournals.orgnih.gov | --- |
| Patient-Derived Xenograft (PDX) (Animal Model) | Markedly decreased tumor size and weight. researchgate.net | --- |
Preclinical evidence indicates that fluvastatin can reduce the development and metastasis of breast, renal, and ovarian cancers. aacrjournals.org
Breast Cancer: Fluvastatin has been shown to inhibit the growth of breast cancer cell lines, with a more pronounced effect on high-grade, estrogen receptor (ER)-negative cells (like MDA-231) compared to lower-grade, ER-positive cells (MCF-7). nih.gov In animal models, it has been observed to slow tumor growth rates. nih.gov It also suppresses the proliferation of breast cancer stem cells. nih.gov
Renal Cancer: In renal cell carcinoma (RCC), fluvastatin demonstrates anti-cancer effects by suppressing the Akt/mTOR signaling cascade. researchgate.net It has also been shown to reduce the movement of RCC cells in vitro. researchgate.net When combined with the histone deacetylase inhibitor vorinostat, fluvastatin effectively inhibits renal cancer growth in both in vitro and in vivo models. nih.govresearchgate.net
Ovarian Cancer: Fluvastatin inhibits the proliferation of ovarian carcinoma cell lines such as CAOV3 and SKOV3. researchgate.net Studies have also highlighted its antineoplastic activity in OVCAR3 ovarian cancer cells, demonstrating a significant cytotoxic potential. nih.gov
Table 3: Anti-proliferative Effects of Fluvastatin on Breast, Renal, and Ovarian Cancer Cells
| Cancer Type | Cell Line/Model | Key Findings |
|---|---|---|
| Breast Cancer | MDA-231 (high-grade), MCF-7 (low-grade). nih.govcsu.edu.au | Greater growth inhibition in high-grade, ER-negative cells. nih.gov |
| Renal Cancer | Renal Cancer Cells (In Vitro/In Vivo). nih.govresearchgate.net | Inhibits growth and movement; synergistic effect with vorinostat. researchgate.netnih.govresearchgate.net |
| Ovarian Cancer | CAOV3, SKOV3, OVCAR3. researchgate.netnih.gov | Inhibits proliferation and shows cytotoxic potential. researchgate.netnih.gov |
Apoptosis Induction in Malignant Cells
A key mechanism behind fluvastatin's anti-cancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. researchgate.netnih.govnih.gov This effect has been consistently observed across various cancer cell types, including those from hepatocellular carcinoma, NSCLC, and breast cancer. aacrjournals.orgnih.govnih.gov
The pro-apoptotic mechanism of fluvastatin is often linked to the mitochondria-operated pathway. nih.gov In HCC cells, treatment with fluvastatin leads to a breakdown of the mitochondrial membrane potential. lktlabs.comnih.gov This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. aacrjournals.orgnih.gov Subsequently, cytosolic cytochrome c is released, leading to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis. lktlabs.comgenesispub.orgnih.gov
In NSCLC cells, fluvastatin treatment similarly increases levels of Bax, cleaved caspase 3, and cleaved-PARP, while decreasing Bcl-2 expression. aacrjournals.org In high-grade breast cancer, fluvastatin has been shown to significantly increase apoptotic activity. nih.govduke.edu For ovarian cancer cells, the pro-apoptotic effects are mediated by modulating the BAX/BCL-2 ratio in favor of BAX. nih.gov
Attenuation of Tumor Growth and Metastasis in Xenograft Models
Preclinical studies utilizing xenograft models have demonstrated the potential of fluvastatin to impede tumor progression and metastasis across various cancer types.
In a lung adenocarcinoma bone metastasis model, fluvastatin treatment effectively blocked the dissemination of cancer cells. nih.gov Bioluminescence imaging revealed a significant reduction in tumor spread, with efficacy reportedly greater than the anti-bone metastatic drug denosumab. nih.gov Radiographic images and histological analysis of bone sections further confirmed reduced lesions, tumor cell invasion, and bone damage in fluvastatin-treated mice. nih.gov The anti-metastatic effects of fluvastatin in this model were found to be mediated by the induction of autophagy in the cancer cells. nih.gov
Studies on colorectal cancer have also yielded positive results. In a mouse model with intra-splenically xenografted colorectal cancer cells, daily administration of fluvastatin led to a significant decrease in tumor burden and the formation of liver metastases. researchgate.net This was accompanied by a reduction in the expression of Metastasis-associated in colon cancer 1 (MACC1) transcripts in the liver. researchgate.net
Furthermore, in a xenograft model of hepatocellular carcinoma, the combination of fluvastatin with celecoxib resulted in a greater inhibition of tumor growth than either agent used alone. nih.gov The combination therapy significantly increased tumor cell apoptosis. nih.gov In endometrial cancer cells, fluvastatin has been shown to suppress proliferation, migration, and invasion while promoting apoptosis. nih.govnih.gov
Table 1: Summary of Fluvastatin's Effects in Xenograft Models
| Cancer Type | Model | Key Findings |
|---|---|---|
| Lung Adenocarcinoma | Bone Metastasis Model | Blocked tumor dissemination, reduced bone lesions and damage. nih.gov |
| Breast Cancer | Post-Surgical Metastasis Model | Delayed metastasis, reduced metastatic burden, improved survival. scholaris.ca |
| Colorectal Cancer | Intra-splenic Xenograft | Decreased tumor burden and liver metastasis formation. researchgate.net |
| Hepatocellular Carcinoma | Xenograft Model | Inhibited tumor growth, increased apoptosis (in combination with celecoxib). nih.gov |
| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | Attenuated tumor growth. aacrjournals.org |
| Breast Cancer | BCSC Xenograft | Displayed potent anticancer effects, especially when co-administered with doxorubicin. nih.gov |
Antiviral Research
Fluvastatin has been investigated for its antiviral properties against a range of viruses, with a notable focus on members of the Flaviviridae family.
Activity Against Flaviviruses (e.g., Zika Virus, Dengue Virus) in Cell Culture
The antiviral activity of fluvastatin extends to other flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). frontiersin.org The replication of flaviviruses is known to be dependent on host cell lipid metabolism, making the cholesterol biosynthesis pathway a potential target for antiviral therapies. frontiersin.org
In cell culture systems, lipophilic statins, including fluvastatin, have been shown to reduce ZIKV production. dntb.gov.uanih.gov Fluvastatin, in particular, was identified as being highly efficient at low concentrations. dntb.gov.ua The mechanism appears to involve targeting early entry events in the viral life cycle. nih.gov
Similarly, fluvastatin has demonstrated inhibitory effects on DENV replication in vitro. spandidos-publications.com In DENV-2 infected hepatoma cells, treatment with fluvastatin resulted in a significant reduction in the viral titer. spandidos-publications.comudem.edu.mx This antiviral effect is associated with a reduction in intracellular cholesterol levels, suggesting that the DENV life cycle is cholesterol-dependent. spandidos-publications.com
Synergistic Antiviral Effects with Other Statin Compounds
Research into combination therapies has explored the potential for synergistic antiviral effects between fluvastatin and other statin compounds. In the context of Zika virus infection, combinations of fluvastatin with mevastatin have shown a tendency towards synergy, particularly in combinations with higher fractions of mevastatin. nih.govnih.gov The combination of fluvastatin and simvastatin generally demonstrated an additive effect. nih.gov The rationale behind these combination studies is to potentially maximize antiviral efficacy while minimizing potential side effects by using lower doses of each drug. nih.gov
Table 2: Antiviral Activity of Fluvastatin against Flaviviruses
| Virus | Cell Line | Key Findings |
|---|---|---|
| Hepatitis C Virus (HCV) | Hepatoma cells | Downregulated HCV replication; induced microtubule bundling. nih.gov |
| Zika Virus (ZIKV) | Vero cells | Reduced ZIKV production; efficient at low concentrations. dntb.gov.ua |
| Dengue Virus (DENV-2) | Huh-7 cells | Inhibited DENV titer by up to 70%. spandidos-publications.comudem.edu.mx |
Antifungal Research (In Vitro)
The potential of fluvastatin as an antifungal agent has also been explored in vitro, particularly against Candida species.
Activity Against Candida Species
In vitro studies have shown that fluvastatin exhibits antifungal activity against various Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis. researchgate.net While its activity as a standalone agent is described as minimal, with high minimum inhibitory concentrations (MICs), its effects are more pronounced when combined with other antifungal drugs. researchgate.netnih.gov
The proposed mechanism of its antifungal action is the inhibition of HMG-CoA reductase in the fungal ergosterol biosynthesis pathway. wjgnet.com Ergosterol is a vital component of the fungal cell membrane, and its depletion can disrupt membrane fluidity and function. wjgnet.com The antifungal effect of fluvastatin has been shown to be pH-dependent, which may have implications for its potential use in treating specific types of fungal infections. nih.gov In silico studies have also suggested that fluvastatin has a good binding affinity to the fungal enzyme CYP45014α-lanosterol demethylase, a key enzyme in the ergosterol pathway. nih.gov
When combined with azole antifungals like fluconazole and itraconazole, fluvastatin has demonstrated both synergistic and additive effects against Candida species. researchgate.netnih.govnih.gov These combinations have been shown to have fungicidal activity. nih.gov
Table 3: In Vitro Antifungal Activity of Fluvastatin against Candida Species
| Candida Species | Fluvastatin Alone | Fluvastatin in Combination |
|---|---|---|
| C. albicans | Minimal activity (MICs of 64 to >128 µg/ml). nih.gov | Synergistic and additive effects with fluconazole and itraconazole. researchgate.netnih.govnih.gov |
| C. parapsilosis | Some inhibitory activity observed. researchgate.net | Not specified in the provided context. |
| C. tropicalis | Some inhibitory activity observed. researchgate.net | Synergistic and additive effects with fluconazole and itraconazole. researchgate.net |
Activity Against Cryptococcus neoformans
Fluvastatin sodium salt hydrate, primarily known as a cholesterol-lowering agent, has been investigated for its direct antifungal properties. Research indicates that when used alone, fluvastatin exhibits minimal direct activity against the pathogenic yeast Cryptococcus neoformans. In vitro studies have reported high minimum inhibitory concentrations (MICs), generally ranging from 64 to >128 µg/mL, demonstrating a weak intrinsic antifungal effect against this organism nih.govnih.govresearchgate.net. However, some studies did note that fluvastatin was the only one among several tested cholesterol-lowering drugs (including pravastatin, lovastatin, and simvastatin) to show some level of antifungal activity researchgate.netresearchgate.net. For instance, an agar well diffusion assay showed that two milligrams of fluvastatin produced inhibition zones ranging from 36.9 mm to 50.5 mm against C. neoformans and various Candida species researchgate.netresearchgate.net.
| Parameter | Reported Value (µg/mL) | Reference |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 64 to >128 | nih.govnih.govresearchgate.net |
| Minimum Lethal Concentration (MLC) | 64 to >128 | researchgate.net |
Synergistic Effects with Azole Antifungals (e.g., Fluconazole, Itraconazole)
Despite its limited standalone efficacy, fluvastatin demonstrates significant potential when combined with conventional azole antifungal agents. Studies have consistently shown both synergistic and additive effects when fluvastatin is paired with fluconazole or itraconazole against Cryptococcus neoformans nih.govnih.govresearchgate.net. This synergy is particularly noteworthy as it can render fungistatic azole compounds fungicidal and restore the activity of these azoles against resistant strains researchgate.netresearchgate.net.
The interaction is quantified using the fractional inhibitory concentration (FIC) index and fractional lethal concentration (FLC) index. Research has documented FIC indices ranging from ≤0.156 to 0.625 and FLC indices from ≤0.156 to 0.75 for these combinations against C. neoformans nih.govnih.govresearchgate.net. These values indicate a potentiation of the antifungal activity. The combined fungicidal effect has been further substantiated by time-kill studies, which showed that the number of colony-forming units (CFU) decreased to undetectable levels within 48 hours of exposure to the fluvastatin-azole combinations nih.govresearchgate.netresearchgate.net. This synergistic relationship suggests that fluvastatin may interfere with the fungal sterol biosynthesis pathway or affect the permeability of the fungal cell membrane, thereby enhancing the efficacy of azole antifungals researchgate.net.
| Combination | Parameter | Index Range | Interpretation | Reference |
|---|---|---|---|---|
| Fluvastatin + Fluconazole / Itraconazole | Fractional Inhibitory Concentration (FIC) | ≤0.156 to 0.625 | Synergy/Additive Effect | nih.govnih.govresearchgate.net |
| Fractional Lethal Concentration (FLC) | ≤0.156 to 0.75 | Synergy/Additive Effect | nih.govnih.govresearchgate.net |
Antithrombotic Research
Platelet Activation Inhibition
Fluvastatin has demonstrated significant antithrombotic properties through the inhibition of platelet activation and aggregation lktlabs.commdpi.com. In vitro studies have shown a dose-dependent reduction in platelet aggregation upon incubation with fluvastatin nih.govnih.govapexbt.com. Clinical research in patients with hypercholesterolemia revealed that treatment with fluvastatin significantly reduced platelet aggregation by 10% after 4 weeks, with a further reduction to 15% after 24 weeks nih.govapexbt.com.
The mechanism behind this inhibitory effect appears to be twofold. Firstly, fluvastatin's primary cholesterol-lowering action reduces the cholesterol-to-phospholipid molar ratio in platelet membranes, which can alter membrane fluidity and function nih.gov. Secondly, fluvastatin exerts a direct effect on platelets, independent of its lipid-lowering properties nih.govahajournals.org. This direct action is supported by findings that fluvastatin binds to specific sites on platelets nih.gov. Furthermore, research indicates that fluvastatin can improve intraplatelet redox imbalance, which contributes to its anti-aggregability effects nih.govahajournals.org.
| Treatment Duration | Reduction in Platelet Aggregation | Reference |
|---|---|---|
| 4 Weeks | 10% | nih.govapexbt.com |
| 24 Weeks | 15% | nih.gov |
PECAM-1 Signaling Involvement
A key mechanism underlying the antithrombotic effects of fluvastatin involves the stimulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) signaling nih.govnih.gov. PECAM-1 is an inhibitory receptor found on the surface of platelets that plays a crucial role in modulating platelet function and preventing excessive thrombus formation nih.govnih.gov.
Research has demonstrated that statins, including fluvastatin, inhibit a range of platelet functions, such as aggregation, granule secretion, and thrombus formation, both in vitro and in vivo lktlabs.comnih.govnih.gov. These inhibitory effects were significantly diminished in platelets deficient in PECAM-1, providing strong evidence for the receptor's central role nih.govnih.gov. Fluvastatin stimulates the PECAM-1 signaling pathway, which leads to the tyrosine phosphorylation of PECAM-1, the recruitment and activation of the tyrosine phosphatase SHP-2, and subsequent modulation of phosphoinositol 3-kinase (PI3K) signaling nih.govnih.gov. This cascade ultimately results in diminished platelet activation and reduced thrombus formation lktlabs.comnih.gov. The involvement of PECAM-1 signaling provides a fundamental explanation for some of the pleiotropic, antithrombotic actions of fluvastatin nih.gov.
Fluvastatin Sodium Salt Hydrate in Advanced Drug Delivery System Research
Design and Fabrication of Novel Delivery Systems
The development of advanced delivery systems for Fluvastatin (B1673502) sodium salt hydrate (B1144303) involves sophisticated techniques and the use of specialized biocompatible materials to control the drug's release.
Microencapsulation is a prominent technique for developing controlled-release formulations of Fluvastatin sodium. The solvent evaporation method, in particular, has been successfully employed to create microspheres that encapsulate the drug. researchgate.net This process generally involves dissolving the drug and a polymer in a volatile organic solvent, which is then emulsified in an aqueous phase. The subsequent evaporation of the organic solvent leads to the formation of solid, drug-loaded microspheres. researchgate.netfarmaciajournal.com
One specific application involves a w/o/w (water-in-oil-in-water) double emulsion solvent evaporation technique. consensus.app This modified method is particularly useful for encapsulating water-soluble compounds like Fluvastatin sodium. researchgate.net The technique enhances the encapsulation of the primary water-in-oil emulsion within the final polymeric microsphere, which helps to protect the drug during the fabrication process. researchgate.net The successful formulation of Fluvastatin sodium loaded microspheres using these methods demonstrates their feasibility in creating sustained-release dosage forms. researchgate.net
The choice of polymer is critical in designing drug delivery systems as it dictates the physical properties and drug release characteristics of the final product. For Fluvastatin sodium, various biodegradable polymers have been investigated.
Ethyl Cellulose (B213188): This water-insoluble polymer has been used as a matrix material for creating Fluvastatin sodium microspheres. researchgate.netconsensus.app Its utility lies in its ability to form a stable, non-eroding matrix from which the drug can be released in a controlled manner over an extended period. consensus.appnih.gov Studies have shown that microspheres prepared with ethyl cellulose, often in combination with other polymers, can successfully sustain the release of Fluvastatin sodium. researchgate.netconsensus.app
Hydroxypropyl Methylcellulose (HPMC) K15M: HPMC is a hydrophilic polymer widely used in oral controlled-release systems. mathewsopenaccess.comresearchgate.net In research, HPMC K15M has been blended with ethyl cellulose to fabricate microspheres of Fluvastatin sodium. researchgate.net HPMC's ability to hydrate and form a gel layer upon contact with aqueous fluids controls the drug release rate. researchgate.net The viscosity grade of HPMC, such as K15M, is a key factor in modulating the release profile. researchgate.netnih.gov
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a well-established biodegradable and biocompatible copolymer used in drug delivery. nih.govnih.govmdpi.com Its degradation via hydrolysis of ester linkages allows for the design of formulations with programmable drug release. mdpi.comfluigent.com While specific studies detailing the fabrication of Fluvastatin sodium microspheres using PLGA are not as prevalent in the reviewed literature, the formulation of polymeric nanoparticles loaded with Fluvastatin sodium has been reported, and PLGA is a common choice for such systems due to its favorable properties. nih.govresearchgate.net
Release Kinetics and Mechanism Studies
Understanding how Fluvastatin sodium is released from these advanced formulations is crucial for predicting their in vivo performance. This involves detailed in vitro studies and mathematical modeling to elucidate the underlying release mechanisms.
In vitro dissolution studies are essential for characterizing the performance of controlled-release Fluvastatin sodium formulations. Research has demonstrated that microspheres formulated with blends of ethyl cellulose and HPMC K15M can sustain drug release for up to 24 hours. researchgate.net One study showed that an optimized formulation released approximately 98% of the encapsulated drug over this period. researchgate.net
Similarly, pulsatile delivery systems containing Fluvastatin sodium microspheres made with Eudragit RS100 have been shown to prolong release for up to 12 hours after an initial lag time. core.ac.uk Transdermal patches, another novel delivery approach, have also been developed. An optimized patch formulated with Mowinyl and isopropyl myristate demonstrated a cumulative drug release of 87.74% over 24 hours. nih.gov
The following table summarizes representative in vitro release data for a Fluvastatin sodium microsphere formulation (FS05) using a polymer blend. researchgate.net
| Time (hours) | Cumulative % Drug Release |
| 1 | 15.20% |
| 2 | 26.40% |
| 4 | 41.80% |
| 8 | 65.90% |
| 12 | 80.10% |
| 16 | 89.30% |
| 24 | 98.00% |
This table was generated based on data reported in the literature. researchgate.net
To understand the mechanism of drug release, dissolution data are often fitted to various kinetic models. The Higuchi model is frequently used to describe drug release from a matrix system where the primary release mechanism is diffusion. dissolutiontech.com
For Fluvastatin sodium microspheres prepared with ethyl cellulose and HPMC K15M, studies have found that the drug release profile is best described by the Higuchi model. researchgate.net This suggests that the release is governed by the diffusion of the drug through the polymeric matrix. researchgate.net The fitting of release data to the Higuchi model is determined by a high coefficient of correlation (R²), indicating that the release rate is proportional to the square root of time, a characteristic of diffusion-controlled processes. dissolutiontech.comnih.gov Polymeric nanoparticles loaded with Fluvastatin sodium have also been analyzed using the Higuchi model to characterize their release kinetics. researchgate.net
The specific type of diffusion can be further elucidated using models like the Korsmeyer-Peppas equation. This model helps to differentiate between Fickian diffusion (where release is dependent on the concentration gradient) and other mechanisms. nih.gov A release exponent 'n' derived from this model indicates the type of transport. An 'n' value between 0.5 and 1.0 for spherical matrices typically signifies non-Fickian or anomalous transport. nih.govnih.gov
In the case of Fluvastatin sodium, multiple studies have identified non-Fickian diffusion as the predominant release mechanism from various formulations.
Microspheres: For microspheres made with ethyl cellulose and HPMC K15M, the release was determined to follow non-Fickian diffusion, indicating a combination of diffusion through the polymer matrix and polymer relaxation or erosion. researchgate.net
Solid Lipid Nanoparticles: The release from optimized solid lipid nanoparticles of Fluvastatin also showed a non-Fickian diffusion mechanism. mdpi.com
Sustained Release Tablets: Matrix tablets formulated with HPMC and sodium alginate released Fluvastatin via a non-Fickian mechanism. ejpmr.com
Osmotic Tablets: Bilayered osmotic tablets of Fluvastatin sodium also exhibited a release pattern best described by non-Fickian diffusion kinetics. farmaciajournal.com
This consistent finding across different delivery platforms suggests that the release of Fluvastatin sodium is often a complex process involving both drug diffusion and changes in the polymeric carrier over time. nih.govmdpi.com
Characterization of Formulated Systems
The evaluation of a drug delivery system's physical and chemical characteristics is fundamental to predicting its in vivo behavior. For fluvastatin sodium salt hydrate encapsulated in nanosystems, this characterization ensures the formulation is optimized for potential therapeutic efficacy.
The size of the nanoparticles and the uniformity of their size distribution, known as the polydispersity index (PDI), are paramount characteristics that influence the stability, drug release profile, and bioavailability of the formulation. nih.govresearchgate.net Particle size is typically measured using methods like photon correlation spectroscopy, which analyzes the Brownian motion of particles suspended in a liquid. nih.govresearchgate.net
Research into various this compound nanoformulations reveals a range of particle sizes depending on the preparation method and materials used. For instance, polymeric nanoparticles prepared using the solvent evaporation method yielded particles ranging from 271 nm to 313.3 nm, while those made by the ionotropic gelation method had sizes between 123.3 nm and 382 nm. researchgate.netgjpb.de In contrast, an optimized formulation of nanostructured lipid carriers (NLCs) presented a smaller average particle size of 165 nm. nih.gov Studies on solid lipid nanoparticles (SLNs) have reported sizes from as low as 153.5 nm up to 578 nm, with PDI values indicating the homogeneity of the particle population. researchgate.netmdpi.com A lower PDI value, typically below 0.3, signifies a more uniform and monodisperse particle size distribution. researchgate.net
| Formulation Type | Preparation Method | Particle Size Range (nm) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|
| Polymeric Nanoparticles | Solvent Evaporation | 271 - 313.3 | 0.453 - 0.781 | researchgate.net |
| Polymeric Nanoparticles | Ionotropic Gelation | 123.3 - 382 | 0.322 - 0.630 | researchgate.net |
| Nanostructured Lipid Carriers (NLCs) | Hot Emulsification-Ultrasonication | 165 (Optimized) | Not Specified | nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Nanoprecipitation | 123 - 225 | Not Specified | impactfactor.org |
| Solid Lipid Nanoparticles (SLNs) | High-Speed Homogenization | 153.5 - 354.2 | 0.148 - 0.212 | mdpi.com |
Drug entrapment efficiency (EE) is a crucial parameter that quantifies the percentage of the initial drug amount that is successfully encapsulated within the nanoparticles. nih.gov It is a key indicator of the formulation's capacity to carry the drug. High entrapment efficiency is desirable as it can lead to a reduced amount of formulation needed for a therapeutic effect. This parameter is typically determined by separating the nanoparticles from the aqueous medium containing the unentrapped drug and then quantifying the drug in each phase. researchgate.net
Studies on this compound formulations show that entrapment efficiency varies significantly with the type of polymer or lipid used and the preparation technique. For polymeric nanoparticles, the solvent evaporation method achieved a high EE of 86.1%, whereas the ionotropic gelation method resulted in an EE of 70.2%. researchgate.netgjpb.de Lipid-based systems have also shown promising results; nanostructured lipid carriers (NLCs) reported an EE of 75.32%, while certain solid lipid nanoparticle (SLN) formulations reached efficiencies as high as 90.87%. nih.govresearchgate.net Research using a factorial design approach to optimize SLNs found EE values ranging from 58.62% to 80.46%, demonstrating that entrapment can be systematically enhanced by adjusting formulation variables like lipid and surfactant concentrations. mdpi.com
| Formulation Type | Preparation Method | Entrapment Efficiency (%) | Source |
|---|---|---|---|
| Polymeric Nanoparticles | Solvent Evaporation | up to 86.1% | researchgate.netgjpb.de |
| Polymeric Nanoparticles | Ionotropic Gelation | up to 70.2% | researchgate.netgjpb.de |
| Nanostructured Lipid Carriers (NLCs) | Hot Emulsification-Ultrasonication | 75.32% | nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Hot Homogenization | 90.87% (Optimized) | researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Nano-emulsion Technique | 58.62% - 80.46% | mdpi.com |
| Nanoparticles | Nanoprecipitation | 59.46% - 94.11% | impactfactor.org |
Investigating the potential physical and chemical interactions between the active pharmaceutical ingredient (API) and the excipients is a critical pre-formulation step. conicet.gov.aramazonaws.com These interactions can affect the stability and bioavailability of the drug. conicet.gov.ar Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are powerful, non-destructive techniques widely used for this purpose. researchgate.netnih.govbohrium.com
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups within a molecule. In compatibility studies, the FTIR spectrum of the pure drug is compared with the spectra of the pure excipients and the final drug-loaded formulation. researchgate.netdergipark.org.tr The absence of significant changes, such as the shifting, disappearance, or appearance of new absorption peaks in the spectrum of the formulation, generally indicates that there are no chemical interactions between the drug and the excipients. conicet.gov.arresearchgate.net Multiple studies on fluvastatin nanoparticles have utilized FTIR and concluded that the drug was compatible with the selected polymers and lipids, as the characteristic peaks of fluvastatin were retained in the final formulation. mdpi.comnih.govbohrium.com
X-ray Diffraction (XRD) , specifically X-ray Powder Diffraction (XRPD), provides information about the crystalline structure of a material. conicet.gov.ar This technique is essential for determining if the drug exists in a crystalline or amorphous state within the delivery system. A change from a crystalline to an amorphous state can significantly impact drug solubility and dissolution rate. Research has shown that the sharp, distinct peaks characteristic of crystalline fluvastatin sodium were absent in the XRD patterns of SLN formulations, indicating that the drug was molecularly dispersed or present in an amorphous state within the lipid matrix. mdpi.combohrium.com Furthermore, XRD is instrumental in identifying different hydrate and solvate forms of a drug, which are pseudo-polymorphs with distinct physical properties. rigaku.com Studies on fluvastatin sodium salt have identified different hydrated crystalline forms (termed "form I" and "form II") depending on the crystallization solvent, highlighting the technique's ability to characterize the drug's solid-state properties. conicet.gov.arnih.gov
Metabolic Transformations and Pharmacokinetics Research
Hepatic Metabolism Pathways
Fluvastatin (B1673502) is almost exclusively eliminated through metabolism. pharmgkb.org The primary metabolic pathways involve hydroxylation of the indole (B1671886) ring and N-dealkylation followed by beta-oxidation of the side-chain. drugbank.com
Hydroxylation of Indole Ring (5- and 6-Positions)
A significant metabolic route for fluvastatin is the hydroxylation of its indole ring at the 5- and 6-positions, leading to the formation of 5-hydroxyfluvastatin and 6-hydroxyfluvastatin. drugbank.comnih.gov In vitro studies using human liver microsomes have identified 5-hydroxy-fluvastatin as the most abundant metabolite, followed by nearly equal amounts of 6-hydroxy-fluvastatin and N-desisopropyl-fluvastatin. researchgate.net While both hydroxylated metabolites exhibit some pharmacological activity, they are found in the bloodstream as conjugates (glucuronides and sulfates) and are quickly eliminated from the body through biliary excretion into the feces. drugbank.com
N-Dealkylation and Beta-Oxidation of Side-Chain
Another key metabolic pathway involves the N-dealkylation of the isopropyl group attached to the indole nitrogen, resulting in the formation of N-desisopropyl-fluvastatin. drugbank.comnih.gov This is followed by beta-oxidation of the heptenoic acid side-chain. drugbank.com The N-desisopropyl metabolite, along with the 6-hydroxy metabolite, is exclusively generated by the cytochrome P450 (CYP) 2C9 enzyme and does not accumulate in the blood. nih.gov
Enantiomer-Specific Metabolism Considerations
Fluvastatin is administered as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S-fluvastatin and the inactive (-)-3S,5R-fluvastatin. nih.govcapes.gov.br Research indicates that while both enantiomers are metabolized in a similar manner, there are notable differences in their pharmacokinetics. drugbank.com
Studies have shown stereoselectivity in the pharmacokinetic disposition of fluvastatin, with the inactive (-)-3S,5R isomer exhibiting higher plasma concentrations (Cmax) and area under the curve (AUC) compared to the active (+)-3R,5S isomer. capes.gov.br This suggests that the clearance of the active enantiomer is more efficient. Furthermore, genetic variations in enzymes and transporters can have enantiospecific effects. For instance, a variant in the SLCO1B1 gene has been associated with an increased AUC of only the active 3R,5S‐fluvastatin. pharmgkb.orgnih.gov In vitro studies have also revealed an enantiospecific pattern of CYP2C9 inhibition, with the Ki values being approximately four to five times higher for (-)-3S,5R-fluvastatin compared to (+)-3R,5S-fluvastatin. nih.gov
Plasma Protein Binding Characteristics
Fluvastatin is extensively bound to plasma proteins, with the binding being greater than 98% at therapeutic concentrations. drugbank.comcapes.gov.br This high degree of protein binding limits the concentration of free, unbound drug available to diffuse into extrahepatic tissues, contributing to its small volume of distribution. nih.gov The primary binding protein for fluvastatin in human plasma is albumin. capes.gov.br
The binding of fluvastatin to plasma proteins is not significantly affected by the presence of other highly protein-bound drugs such as warfarin, salicylic (B10762653) acid, and glyburide (B1671678) at their therapeutic concentrations. drugbank.comcapes.gov.br Similarly, fluvastatin does not notably influence the binding of these compounds. capes.gov.br Both enantiomers of fluvastatin are more than 99% bound in normal human plasma, and the binding of each is not affected by the presence of the other. capes.gov.br
Role of Drug Metabolizing Enzymes (e.g., CYP2C9)
The cytochrome P450 (CYP) enzyme system, particularly the CYP2C9 isoenzyme, plays a crucial role in the metabolism of fluvastatin. drugbank.comwikipedia.org CYP2C9 is the primary enzyme responsible for the formation of all three major metabolites: 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, and N-desisopropyl-fluvastatin, accounting for an estimated 50% to 80% of its total clearance. pharmgkb.orgnih.govnih.gov
While CYP2C9 is the main metabolizing enzyme, other CYP isoenzymes also contribute to a lesser extent. drugbank.com CYP3A4 and CYP2C8 are also involved in the formation of 5-hydroxyfluvastatin. nih.govdrugbank.com The involvement of multiple CYP enzymes in its metabolism suggests that the co-administration of a drug that inhibits one of these pathways would only partially reduce the metabolic clearance of fluvastatin. nih.gov
Genetic variations in the CYP2C9 gene, such as the CYP2C92* and CYP2C93* alleles, are associated with decreased metabolism and increased exposure to fluvastatin. pharmgkb.orgpharmgkb.org The CYP2C93* allele, in particular, has been shown to have a more significant impact on increasing the plasma concentrations of both fluvastatin enantiomers. nih.gov
Table 1: Key Data on Fluvastatin Metabolism and Pharmacokinetics
| Parameter | Finding | Reference(s) |
|---|---|---|
| Primary Metabolic Pathways | Hydroxylation of the indole ring (5- and 6-positions), N-dealkylation, and beta-oxidation of the side-chain. | drugbank.comnih.gov |
| Major Metabolites | 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, N-desisopropyl-fluvastatin. | drugbank.comnih.gov |
| Enantiomer Pharmacokinetics | The inactive (-)-3S,5R isomer shows higher plasma concentrations than the active (+)-3R,5S isomer. | capes.gov.br |
| Plasma Protein Binding | >98% bound, primarily to albumin. | drugbank.comcapes.gov.br |
| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9). | pharmgkb.orgdrugbank.comwikipedia.org |
| Other Metabolizing Enzymes | CYP3A4, CYP2C8. | nih.govdrugbank.com |
Emerging Research Directions and Future Perspectives
Exploration of HMGCR-Independent Targets
While the primary mechanism of fluvastatin (B1673502) involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, a growing body of evidence suggests that its therapeutic effects may extend beyond this pathway. wikipedia.orgnih.gov Researchers are actively investigating HMGCR-independent targets of fluvastatin, which could unlock new applications for this drug.
One area of interest is the direct interaction of statins with inflammatory mediators. Studies have shown that statins can selectively inhibit leukocyte adhesion by binding to the leukocyte-function antigen-1 (LFA-1), an integrin involved in inflammatory responses. ahajournals.org This interaction appears to be independent of HMG-CoA reductase inhibition and may contribute to the anti-inflammatory properties of fluvastatin. ahajournals.org Furthermore, in a mouse model of autoimmune disease, atorvastatin (B1662188) was found to reduce inflammatory infiltration and T-cell proliferation, potentially through direct engagement with the T-cell receptor. ahajournals.org
Fluvastatin has also been shown to inhibit the human cytochrome P450 (CYP) isoform CYP2C9, with an IC50 of 100 nM. caymanchem.comglpbio.com This inhibition is separate from its action on HMG-CoA reductase and could have implications for drug-drug interactions and the metabolism of other compounds.
Recent research has also highlighted the role of fluvastatin in upregulating Sirtuin 6 (SIRT6), a protein with known tumor-suppressive functions. nih.gov This finding suggests a potential mechanism for the observed anti-cancer effects of fluvastatin that may be independent of its cholesterol-lowering properties. nih.gov The exploration of these and other HMGCR-independent targets is a promising avenue for repurposing fluvastatin for a wider range of diseases.
Application in Combination Therapies for Enhanced Efficacy
To maximize therapeutic outcomes, researchers are investigating the use of fluvastatin in combination with other drugs. mdpi.com These combination therapies aim to achieve synergistic effects, targeting multiple pathways involved in disease pathogenesis.
A notable area of investigation is the combination of fluvastatin with other lipid-lowering agents. A study involving hyperlipidemic patients demonstrated that a low-dose combination of fluvastatin and cholestyramine resulted in a greater reduction in LDL cholesterol than doubling the dose of fluvastatin alone. nih.gov Another large-scale study, the Fluvastatin Alone and in Combination Treatment (FACT) study, showed that combining 40 mg of fluvastatin with 400 mg of bezafibrate (B1666932) was highly effective in patients with mixed hyperlipidemia, demonstrating superior efficacy in improving all lipid parameters compared to either drug as monotherapy. nih.gov The combination of fluvastatin with ezetimibe, a cholesterol absorption inhibitor, has also been explored to achieve more significant reductions in LDL cholesterol levels. medpath.com
Beyond lipid management, fluvastatin is being explored in combination therapies for cancer. Preclinical studies have investigated combining fluvastatin with drugs like avasimibe, an ACAT inhibitor, though with mixed results in vivo. mdpi.com Other research has shown that combining statins with mTOR inhibitors like everolimus (B549166) can sensitize cancer cells to treatment. mdpi.com The rationale behind these combinations is to target both the cholesterol biosynthesis pathway and other critical cellular processes to inhibit cancer cell growth and survival more effectively. mdpi.com
| Combination Agent | Therapeutic Area | Key Findings |
| Cholestyramine | Hyperlipidemia | Greater LDL cholesterol reduction than doubling fluvastatin dose. nih.gov |
| Bezafibrate | Mixed Hyperlipidemia | Superior efficacy in improving all lipid parameters compared to monotherapy. nih.gov |
| Ezetimibe | Hypercholesterolemia | Aims for more significant LDL cholesterol reduction. medpath.comclevelandclinic.org |
| Avasimibe | Cancer (preclinical) | Showed promise in vitro but was ineffective in vivo in a breast cancer model. mdpi.com |
| Everolimus (mTOR inhibitor) | Cancer (preclinical) | Statins can sensitize renal cell carcinoma to everolimus. mdpi.com |
| Dipyridamole | Cancer (preclinical) | Synergistic cytotoxicity in melanoma models. mdpi.com |
Development of Novel Research Tools and Methodologies
Advancements in analytical techniques are crucial for furthering our understanding of fluvastatin's mechanisms of action and for developing new therapeutic strategies. Researchers have been developing and validating novel methods for the detection and quantification of fluvastatin in various biological matrices.
A novel high-performance liquid chromatography (HPLC) method was developed and validated for the simultaneous detection and quantification of several statins, including fluvastatin. nih.gov This method, utilizing a Restek Ultra C18 column and UV detection, demonstrated high linearity, recovery, and sensitivity, making it a valuable tool for transdermal delivery studies. nih.gov Another new and reliable RP-HPLC method was established for the assay of fluvastatin sodium in pharmaceutical capsules, using simvastatin (B1681759) as an internal standard. researchgate.net This method showed good linearity over a wide concentration range and was validated for accuracy, precision, and robustness. researchgate.net
The development of such sophisticated analytical tools is essential for preclinical and clinical research, enabling accurate measurement of drug concentrations and their metabolites. These methodologies are also critical for quality control in pharmaceutical manufacturing. researchgate.net Furthermore, research tools like the sphere formation assay are being used to assess the impact of fluvastatin on cancer stem cells, providing insights into its anti-cancer properties at a cellular level. mdpi.com
Advanced Preclinical Modeling for Disease Prevention and Treatment
Advanced preclinical models are instrumental in evaluating the therapeutic potential of fluvastatin for disease prevention and treatment. These models aim to mimic human diseases more accurately, providing a bridge between in vitro studies and clinical trials.
In the context of cancer research, patient-derived xenograft (PDX) models have emerged as a powerful tool. In a study investigating the effects of fluvastatin on non-small cell lung cancer (NSCLC), a lung PDX mouse model was used to demonstrate that fluvastatin significantly inhibited tumor growth. aacrjournals.org This finding, coupled with results from a chemically induced lung tumorigenesis model, suggests that fluvastatin could be a potential drug for lung cancer prevention. aacrjournals.orgnih.gov
| Preclinical Model | Disease Area | Key Findings |
| Patient-Derived Xenograft (PDX) Lung Tumor Model | Non-Small Cell Lung Cancer | Fluvastatin significantly inhibited tumor growth. aacrjournals.org |
| NNK-Induced Lung Tumorigenesis Model | Non-Small Cell Lung Cancer | Fluvastatin attenuated tumor growth. aacrjournals.orgnih.gov |
| Post-Surgical Metastatic Breast Cancer Mouse Model | Breast Cancer | Adjuvant fluvastatin delayed metastasis and improved survival. scholaris.ca |
| SV40 C3(1) TAg Mouse Model of Triple-Negative Breast Cancer | Breast Cancer | Fluvastatin prevented breast cancer in 50% of mice. mdpi.com |
| High-Cholesterol Diet Rabbit Model | Hypercholesterolemia | Fluvastatin decreased serum cholesterol, triglycerides, and phospholipids. caymanchem.comglpbio.com |
| Myocardial Infarction Mouse Model | Cardiovascular Disease | Fluvastatin increased survival rates. caymanchem.comglpbio.com |
Q & A
Basic: What techniques are recommended for characterizing crystalline forms of Fluvastatin sodium salt hydrate?
Answer:
To characterize crystalline forms, use a combination of solid-state analytical techniques:
- X-ray powder diffraction (XRPD) to identify unique crystal lattice patterns .
- Differential scanning calorimetry (DSC) and thermogravimetry (TG) to analyze thermal behavior (e.g., dehydration events) .
- Solid-state nuclear magnetic resonance (ssNMR) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to probe molecular interactions and hydrogen bonding .
- Scanning electron microscopy (SEM) to assess crystal morphology, which may influence dissolution kinetics .
Standardize humidity conditions during analysis, as water content (4% in Form I monohydrate) impacts crystalline stability .
Basic: How should stable hydrates of Fluvastatin sodium salt be prepared for experimental use?
Answer:
Recrystallize Fluvastatin sodium from solvents like acetonitrile (ACN) or ethanol (EtOH) under controlled humidity. Key steps:
- Use solvent-mediated crystallization to isolate Form I (monohydrate) or Form II (variable hydrate) .
- Monitor temperature gradients (e.g., cooling rates) to avoid solvate formation (e.g., ethanol/water mixtures in Fluvastatin-EOH) .
- Validate water content via Karl Fischer titration to ensure compliance with USP limits (<4% for Form I) .
Advanced: How do polymorphic forms of Fluvastatin sodium hydrate influence intrinsic dissolution rates (IDR)?
Answer:
IDR varies due to differences in crystal packing and solvent accessibility:
- Form I (monohydrate) exhibits lower IDR compared to Form II due to tighter hydrogen-bonding networks .
- Crystalline habit (e.g., plate-like vs. needle-like morphology) alters surface area, impacting dissolution kinetics independent of crystal structure .
- Use intrinsic dissolution apparatus with fixed surface area to eliminate particle size effects . Statistical analysis (e.g., ANOVA, α=0.05) is critical for comparing IDR between polymorphs .
Advanced: How to design experiments to assess hydrate-solvate transitions under varying humidity?
Answer:
- Expose samples to controlled humidity chambers (e.g., 60–80% RH) and monitor phase transitions via dynamic vapor sorption (DVS) .
- Use variable-temperature XRPD to detect structural changes during dehydration .
- For solvates (e.g., ethanol/water mixtures), analyze solvent retention using 1H NMR or headspace gas chromatography .
Basic: What are USP requirements for water content in Fluvastatin sodium reference standards?
Answer:
The USP monograph specifies water content ≤4% for reference standards. Methods include:
- Loss on drying (LOD) under nitrogen purge .
- Thermogravimetric analysis (TGA) to quantify dehydration steps .
Note: Form II (USP reference standard) may exhibit variable hydration; pre-test conditioning at 40% RH is recommended .
Advanced: How to resolve polymorphic impurities in HPLC analysis of Fluvastatin sodium hydrates?
Answer:
- Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.0)/acetonitrile mobile phase .
- Adjust column temperature (25–40°C) to separate isomers (e.g., anti-isomer at RRT 0.9) .
- Validate method robustness using peak purity index (≥0.99) and relative standard deviation (RSD <2%) .
Advanced: How does crystalline morphology affect dissolution kinetics independent of crystal structure?
Answer:
- Crystal habit (e.g., anisotropic growth in Form I) modifies surface energy and wettability .
- Quantify using SEM and correlate with IDR via regression models. For example, plate-like crystals in Form I reduce dissolution vs. irregular aggregates .
Advanced: How to evaluate Fluvastatin's interactions with human proteins using SPR biosensors?
Answer:
- Immobilize target proteins (e.g., adenylate kinase, gap junction gamma-3) on NeutrAvidin-coated SPR chips .
- Inject Fluvastatin (0–400 µM) in PBS buffer and monitor binding kinetics (ka/kd ) .
- Compare with statins like simvastatin to assess lipophilicity-driven affinity differences .
Basic: What precautions are needed when handling Fluvastatin sodium hydrate in solution due to hygroscopicity?
Answer:
- Store lyophilized powder in desiccators with silica gel .
- Prepare solutions in dry DMSO or ethanol to minimize water absorption .
- Monitor water content via in-line IR spectroscopy during dissolution studies .
Advanced: How to assess Fluvastatin's role in modulating viral replication in cell culture models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
